N-dodecyl-2-pyrimidinamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H29N3 |
|---|---|
Molecular Weight |
263.42 g/mol |
IUPAC Name |
N-dodecylpyrimidin-2-amine |
InChI |
InChI=1S/C16H29N3/c1-2-3-4-5-6-7-8-9-10-11-13-17-16-18-14-12-15-19-16/h12,14-15H,2-11,13H2,1H3,(H,17,18,19) |
InChI Key |
WWMHEIDLICRVMM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCNC1=NC=CC=N1 |
Canonical SMILES |
CCCCCCCCCCCCNC1=NC=CC=N1 |
Origin of Product |
United States |
Synthesis Methodologies for N Dodecyl 2 Pyrimidinamine and Analogs
Established Synthetic Routes to N-Dodecyl-2-Pyrimidinamine
The direct formation of the target compound is typically accomplished via two main pathways: classical nucleophilic substitution and metal-catalyzed cross-coupling reactions.
The most straightforward method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This approach involves the reaction of a 2-halopyrimidine, typically 2-chloropyrimidine, with dodecylamine (B51217). The pyrimidine (B1678525) ring is electron-deficient, which facilitates nucleophilic attack by the amine at the carbon atom bearing the halogen leaving group.
These reactions are often carried out under solvent-free conditions or in a suitable solvent, with the application of heat to drive the reaction to completion. mdpi.com The presence of a base, such as triethylamine (B128534), may be used to neutralize the hydrogen halide formed during the reaction. mdpi.com While effective, these methods can sometimes require harsh conditions and may not be suitable for substrates with sensitive functional groups. The regioselectivity of amination on polychlorinated pyrimidines can be controlled, as more nucleophilic amines tend to react under non-catalyzed SNAr conditions. mit.edu
Table 1: Examples of Classical Amination for 2-Aminopyrimidine (B69317) Synthesis This table is illustrative of the general method.
| Halopyrimidine | Amine | Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Amino-4,6-dichloropyrimidine (B145751) | Various Amines | Triethylamine, 80–90 °C, solvent-free | 2-Amino-4-chloro-6-(substituted)aminopyrimidines | mdpi.com, researchgate.net |
| 2-Chloropyrimidine | Dodecylamine | Base, Heat | This compound | Inferred from general procedures |
The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. nrochemistry.comfishersci.itprinceton.edu This palladium-catalyzed cross-coupling reaction provides a milder and more efficient alternative to classical amination, demonstrating broad substrate scope and functional group tolerance. fishersci.itorgsyn.org
The reaction couples a 2-halopyrimidine (chloride, bromide) or a pseudohalide (e.g., triflate, mesylate) with dodecylamine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nrochemistry.comorgsyn.org The choice of ligand is critical for the reaction's success; bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos, SPhos, KPhos) are commonly employed to facilitate the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination. nrochemistry.comnih.govnih.gov The use of hydroxide (B78521) bases has even been made possible with the development of specialized ligands. nih.gov Continuous-flow processes using acoustic irradiation have been developed to overcome challenges like clogging in these reactions. rsc.org
Table 2: Typical Conditions for Buchwald-Hartwig Amination of (Hetero)aryl Halides
| Component | Examples | Purpose | Reference |
|---|---|---|---|
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd-G3 precatalyst | Catalyst | nih.gov, nih.gov, orgsyn.org |
| Ligand | Xantphos, BINAP, XPhos, SPhos, KPhos, CM-phos | Stabilizes Pd(0), facilitates oxidative addition and reductive elimination | nih.gov, nrochemistry.com, mdpi.com, nih.gov, nih.gov, orgsyn.org |
| Base | NaOt-Bu, K₂CO₃, K₃PO₄ | Amine deprotonation | nih.gov, orgsyn.org |
| Solvent | Toluene, Dioxane, t-BuOH | Reaction medium | nih.gov, orgsyn.org |
| Aryl Halide | 2-Chloropyrimidine, 2-Bromopyrimidine | Electrophile | mit.edu, nih.gov |
| Amine | Dodecylamine | Nucleophile | nih.gov |
Classical Amination Reactions
Synthesis of this compound Derivatives
The generation of analogs and derivatives can be achieved by modifying the pyrimidine core, altering the N-alkyl chain, or building the entire heterocyclic system from acyclic precursors.
The pyrimidine ring of this compound offers several positions (C4, C5, C6) for further functionalization, allowing for the creation of a diverse library of compounds. nih.gov A common strategy involves starting with a multi-substituted pyrimidine, such as 2,4,6-trichloropyrimidine. nih.gov Through sequential displacement of the chlorine atoms, which have different reactivities (C4/C6 > C2), one can introduce the dodecylamino group at the C2 position and other desired substituents at the C4 and C6 positions. nih.gov
For instance, reacting 2-amino-4,6-dichloropyrimidine with various amines allows for the synthesis of 2,4-diaminopyrimidine (B92962) derivatives where one of the amino groups can be the dodecylamino moiety. mdpi.com C2-functionalized pyrimidine derivatives can also be synthesized from dithiopyrimidines and arynes. researchgate.net Furthermore, methods exist for the regioselective functionalization of the C6 methyl group on pyrimidine scaffolds, which could be applied to derivatives of the target compound. kuleuven.be
The synthetic routes used to prepare this compound are readily adaptable for synthesizing analogs with different alkyl chains. By substituting dodecylamine with other primary amines (e.g., shorter, longer, branched, or cyclic alkylamines), a wide range of N-alkyl-2-pyrimidinamine derivatives can be produced. mdpi.comnih.gov
This versatility is a key feature of both classical SNAr and palladium-catalyzed amination reactions, which typically accommodate a broad scope of amine coupling partners. nih.gov For example, research into 2,4,6-trisubstituted pyrimidines has shown that N-alkylation with various alkyl bromides can lead to derivatives with distinct biological properties, highlighting the importance of modifying the alkyl substituent. nih.gov
Multi-component reactions (MCRs) offer an efficient pathway to construct complex heterocyclic scaffolds like pyrimidines in a single step from simple, acyclic precursors. mdpi.comacs.orgscholarsresearchlibrary.com The most well-known method is the Biginelli reaction, which involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. nih.govunits.it By using guanidine (B92328) instead of urea, 2-aminopyrimidines can be formed.
Another powerful strategy involves the cyclization of chalcones (α,β-unsaturated ketones) with guanidine hydrochloride in a basic medium. researchgate.netacs.orgresearchgate.netsci-hub.senih.gov The reaction proceeds via a Michael addition of guanidine to the chalcone, followed by intramolecular cyclization and dehydration to yield the 2-aminopyrimidine ring. researchgate.net To synthesize this compound analogs via this route, one of the starting materials would need to incorporate the dodecyl chain. These methods are highly valuable for generating structural diversity in a combinatorial fashion. acs.orgunits.it
Table 3: General Schemes for Multi-Component Pyrimidine Synthesis
| Reaction Type | Components | Key Features | Reference |
|---|
| Guanidine-Chalcone Cyclization | 1. Chalcone (α,β-unsaturated ketone) 2. Guanidine | Builds 4,6-disubstituted-2-aminopyrimidines. | researchgate.net, researchgate.net, sci-hub.se | | Biginelli-type Reaction | 1. Aldehyde 2. β-Dicarbonyl compound 3. Guanidine | One-pot synthesis leading to functionalized dihydropyrimidines or pyrimidines. | nih.gov, scholarsresearchlibrary.com, units.it | | Three-Component Assembly | 1. Ketone 2. Aldehyde/Orthoformate 3. Amidine/Ammonium (B1175870) Acetate (B1210297) | Versatile for producing variously substituted pyrimidines. | organic-chemistry.org |
Modifications of the N-Alkyl (Dodecyl) Chain
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound and its analogs is a crucial aspect of modern chemical manufacturing, aiming to reduce environmental impact and enhance process efficiency. beilstein-journals.orggajrc.com Traditional synthetic routes often involve hazardous solvents, harsh reaction conditions, and the generation of significant waste. rasayanjournal.co.inresearchgate.net Green methodologies seek to address these drawbacks by focusing on core principles such as waste prevention, atom economy, the use of safer solvents and reagents, energy efficiency, and the application of catalysis. beilstein-journals.orgijraset.com Research into the synthesis of 2-aminopyrimidine derivatives has explored various strategies that align with these principles, providing a framework for the environmentally benign production of this compound.
Several key green chemistry approaches have been successfully employed in the synthesis of the 2-aminopyrimidine scaffold and its N-substituted analogs. These include solvent-free reactions, the use of renewable or reusable catalysts, microwave-assisted synthesis, and multicomponent reactions (MCRs). rasayanjournal.co.inresearchgate.net
Solvent-Free Synthesis
A primary goal of green chemistry is to minimize or eliminate the use of organic solvents, which are major contributors to chemical waste and environmental pollution. rsc.orgsemanticscholar.org Solvent-free, or solid-state, reactions offer a powerful alternative. mdpi.compreprints.org For the synthesis of 2-aminopyrimidine derivatives, several methods have been developed that proceed under solvent-free conditions. For instance, 2-aminopyrimidine derivatives have been synthesized by reacting 2-amino-4,6-dichloropyrimidine with various amines in the presence of triethylamine without any solvent. mdpi.com Another approach involves the three-component reaction of ketones, ammonium acetate (NH₄OAc), and N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) promoted by ammonium iodide (NH₄I) under solvent-free conditions at 120°C to produce substituted pyrimidines. organic-chemistry.org Similarly, the multicomponent reaction of 2-aminopyridines, triethyl orthoformate, and various primary amines has been successfully carried out without a solvent to yield 4-substituted aminopyrido[2,3-d]pyrimidines. mdpi.com These methods not only reduce pollution but also simplify product work-up and isolation. semanticscholar.org
Catalytic Approaches
Catalysis is a cornerstone of green chemistry, offering pathways with higher efficiency, selectivity, and lower energy consumption. ijraset.com The development of novel catalysts is central to creating greener syntheses for N-substituted 2-pyrimidinamines.
Heterogeneous and Reusable Catalysts: The use of heterogeneous catalysts is highly desirable as they can be easily separated from the reaction mixture and reused, minimizing waste. rsc.org Chitosan, a biodegradable and renewable polymer, has been effectively used as a heterogeneous catalyst for the synthesis of 2-aminopyrimidine-5-carbonitrile (B129654) derivatives under solvent-free conditions at 85 °C. rsc.orgrsc.org Another example is the use of a calcined Mg/Fe hydrotalcite as a reusable solid base catalyst for the multicomponent synthesis of dihydropyrimidinones under thermal, solvent-free conditions. semanticscholar.org
Metal-Based Catalysis: Transition metal catalysts have been instrumental in developing efficient N-alkylation reactions. An iron phthalocyanine (B1677752) catalyzed method has been developed for the N-alkylation of amino-pyrimidines using alcohols as the alkylating agents, which are considered greener alternatives to alkyl halides. rsc.org A highly active pincer-nickel complex has also been shown to catalyze the N-alkylation of amines with alcohols under solvent-free conditions with very low catalyst loading. acs.org Furthermore, a ruthenium(II) complex has been used to catalyze the tandem multicomponent synthesis of 2-(N-alkylamino)pyrimidines directly from guanidine salt and alcohols, demonstrating both acceptorless dehydrogenative coupling (ADC) and borrowing hydrogen (BH) strategies in a single reaction. sci-hub.se
Energy-Efficient Methods: Microwave-Assisted Synthesis
A key principle of green chemistry is the design of energy-efficient processes. ijraset.com Microwave-assisted synthesis has emerged as a valuable technique that can dramatically reduce reaction times from hours to minutes, often leading to higher yields and fewer by-products compared to conventional heating methods. rsc.orgchim.it This technology has been applied to the synthesis of 2-anilinopyrimidines via the nucleophilic substitution of 2-chloro-4,6-dimethylpyrimidine (B132427) with anilines, demonstrating the efficacy of microwaves in accelerating the reaction. rsc.org Microwave irradiation has also been employed for the N-alkylation of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones, showcasing its utility in preparing N-alkyl derivatives efficiently. nih.gov
Atom Economy: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the essential parts of all starting materials, are inherently atom-economical. mdpi.commdpi.com They are powerful tools in green chemistry as they reduce the number of synthetic steps, minimize waste generation, and save time and energy. semanticscholar.org Catalyst-free, four-component reactions have been developed for the synthesis of substituted 2-aminopyridines under solvent-free conditions, highlighting a green approach using readily available and inexpensive starting materials. mdpi.com These MCR strategies provide a direct and efficient route to complex heterocyclic structures like those of pyrimidine analogs. jmaterenvironsci.com
The table below summarizes various green synthetic methodologies reported for 2-aminopyrimidine analogs, which could be adapted for the synthesis of this compound by using appropriate starting materials like dodecylamine or n-dodecanol.
Table 1: Green Synthesis Methodologies for 2-Aminopyrimidine Analogs
| Reaction Type | Starting Materials | Catalyst/Reagent | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Nucleophilic Substitution | 2-Amino-4,6-dichloropyrimidine, various amines | Triethylamine | Solvent-free | 80–90 °C | Good to excellent | mdpi.com |
| Multicomponent Reaction | Guanidines, aldehydes, cyanoketones | Chitosan | Solvent-free | 85 °C | Good | rsc.orgrsc.org |
| N-Alkylation | Aminopyrimidines, alcohols | Iron phthalocyanine | Toluene | 120 °C | - | rsc.org |
| Nucleophilic Substitution | 2-Chloro-4,6-dimethylpyrimidine, anilines | None | Ethanol | 160 °C, 10 min, MW | High | rsc.org |
| N-Alkylation | 2-Aminopyridine (B139424), various alcohols | Pincer-nickel complex | Solvent-free | - | Up to 90% | acs.org |
| Tandem Multicomponent Annulation | Guanidine hydrochloride, alcohols | Ruthenium(II) complex | Toluene | - | Good to excellent | sci-hub.se |
| Multicomponent Reaction | Ketones, NH₄OAc, DMF-DMA | NH₄I | Solvent-free | 120 °C | Up to 67% | organic-chemistry.org |
Derivatization and Analog Development of N Dodecyl 2 Pyrimidinamine
Rational Design Principles for N-Dodecyl-2-Pyrimidinamine Analogs
Rational drug design for analogs of this compound involves a targeted approach based on the understanding of its structure-activity relationships (SAR). The core components of the molecule—the 2-aminopyrimidine (B69317) head, the dodecyl tail, and the linker region—are all amenable to modification. The primary goal is to enhance target affinity and selectivity while improving drug-like properties.
Key considerations in the rational design of this compound analogs include:
Modification of the Pyrimidine (B1678525) Core: Substitutions on the pyrimidine ring can modulate the electronic properties and hydrogen bonding capabilities of the molecule. For instance, the introduction of small alkyl or halogen groups at the 4, 5, or 6 positions can influence the molecule's interaction with its biological target.
Alteration of the Alkyl Chain: The length and nature of the N-alkyl chain are critical for the molecule's lipophilicity and potential membrane interactions. Analogs can be designed with varying chain lengths, from shorter alkyl groups to longer, more complex hydrocarbon chains, to fine-tune the hydrophobic-lipophilic balance. Introducing unsaturation or branching within the chain can also impact its conformational flexibility and biological activity.
A review of pyrimidine derivatives highlights that the position and nature of substituents on the pyrimidine nucleus significantly influence their biological activities, a principle that directly applies to the rational design of this compound analogs. nih.gov
Combinatorial and Parallel Synthesis Approaches for Derivative Libraries
To explore the vast chemical space around the this compound scaffold, combinatorial and parallel synthesis techniques are employed to generate large libraries of derivatives. nih.gov These high-throughput methods allow for the rapid synthesis and screening of numerous analogs, accelerating the identification of lead compounds with improved properties. nih.gov
Parallel synthesis enables the simultaneous creation of a multitude of distinct compounds in separate reaction vessels. researchgate.net This approach is particularly well-suited for the derivatization of the this compound core. A common strategy involves reacting a common intermediate, such as 2-amino-4-chloropyrimidine, with a diverse set of amines or other nucleophiles to introduce variability at specific positions.
A representative, though not specific to this compound, combinatorial approach could involve:
Scaffold Preparation: Synthesis of a key intermediate, for example, a pyrimidine ring with a reactive site.
Library Generation: Parallel reaction of the intermediate with a library of building blocks. For instance, a variety of alkyl halides could be used to generate a library of N-alkyl-2-pyrimidinamine derivatives with different chain lengths and structures.
Purification and Screening: High-throughput purification of the library members followed by screening for biological activity.
The power of combinatorial chemistry lies in its ability to systematically explore a wide range of structural modifications, providing a rich dataset for establishing structure-activity relationships. nih.gov
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are advanced strategies in medicinal chemistry aimed at discovering novel chemical entities with similar biological activity to a known lead compound but with a different core structure. nih.gov These approaches are valuable for overcoming issues such as poor pharmacokinetic properties, toxicity, or patentability associated with the original scaffold.
In the context of this compound, scaffold hopping could involve replacing the pyrimidine ring with other heterocyclic systems that can maintain the key pharmacophoric features. For example, a 2-aminoimidazole or a furanopyrimidine could be explored as alternative scaffolds. A study on aryl-2-amino pyrimidine MRSA biofilm inhibitors successfully employed a scaffold hopping strategy to generate new active analogs. nih.gov
Bioisosteric replacement focuses on substituting specific functional groups with others that have similar physical or chemical properties, leading to comparable biological effects. For the this compound scaffold, potential bioisosteric replacements could include:
Amine Group: Replacing the secondary amine linker with an ether, thioether, or amide linkage.
Alkyl Chain: Substituting the dodecyl chain with a similarly sized polyether or a fluorinated alkyl chain to alter metabolic stability and lipophilicity.
Pyrimidine Ring: Replacing the pyrimidine with other nitrogen-containing heterocycles like pyridine, triazine, or quinazoline.
These strategies, often guided by computational analysis, can lead to the discovery of novel analogs with significantly improved therapeutic potential.
Computational and Theoretical Investigations of N Dodecyl 2 Pyrimidinamine
Quantum Chemical Studies
Quantum chemical studies, primarily employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of N-dodecyl-2-pyrimidinamine. These methods solve approximations of the Schrödinger equation to determine the electronic structure of the molecule, from which a wide range of properties can be derived.
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule governs its reactivity. Quantum chemical calculations can elucidate the distribution of electrons and identify regions of the molecule that are likely to participate in chemical reactions. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netscirp.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-aminopyrimidine (B69317) ring, while the LUMO would also be associated with this aromatic system. The long dodecyl chain, being a saturated alkyl group, would have a lesser contribution to these frontier orbitals.
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the charge distribution on the molecule's surface, with red areas indicating regions of negative potential (prone to electrophilic attack) and blue areas showing regions of positive potential (susceptible to nucleophilic attack). In this compound, the nitrogen atoms of the pyrimidine (B1678525) ring and the amino group would be expected to be regions of negative electrostatic potential.
Table 1: Calculated Electronic Properties of this compound (Illustrative Data) This table presents typical values that would be obtained from DFT calculations at a common level of theory, such as B3LYP/6-31G(d).
| Parameter | Value (Illustrative) |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.4 eV |
| Electronegativity (χ) | 3.5 eV |
| Chemical Hardness (η) | 2.7 eV |
| Electrophilicity Index (ω) | 2.26 eV |
Conformational Analysis and Tautomeric Equilibria
The flexibility of the dodecyl chain and the potential for proton migration in the 2-aminopyrimidine moiety make conformational analysis and the study of tautomeric equilibria crucial for a complete understanding of this compound.
Conformational Analysis: The long dodecyl chain can adopt numerous conformations due to rotation around its carbon-carbon single bonds. maricopa.eduscribd.com Computational methods can be used to perform a systematic search for low-energy conformers. drugdesign.org This involves rotating the various dihedral angles of the molecule and calculating the potential energy of each resulting geometry. The results of such an analysis would reveal the most stable conformations of the molecule, which are likely to be extended, zig-zag arrangements of the alkyl chain, as these minimize steric strain. maricopa.edu The relative populations of different conformers at a given temperature can be estimated using the Boltzmann distribution based on their calculated energy differences.
Tautomeric Equilibria: The 2-aminopyrimidine portion of the molecule can exist in different tautomeric forms, most notably the amino and imino forms. scirp.orgnih.gov The amino form is generally the more stable tautomer for 2-aminopyrimidine itself. nih.gov However, the relative stability of tautomers can be influenced by the substituent (the dodecyl chain) and the surrounding environment (e.g., solvent). mdpi.com Quantum chemical calculations can predict the relative energies of these tautomers and the energy barriers for their interconversion. researchgate.net This information is vital as different tautomers can exhibit distinct chemical and physical properties. researchgate.net
Table 2: Relative Energies of this compound Tautomers (Illustrative Data) This table shows hypothetical relative energy values for the two primary tautomers in the gas phase, calculated using a DFT method.
| Tautomer | Relative Energy (kcal/mol) |
| Amino form | 0.00 (most stable) |
| Imino form | +8.5 |
Spectroscopic Property Simulations
Quantum chemical calculations are widely used to simulate various types of spectra, which can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule and their corresponding intensities. kit.edudiva-portal.org By comparing the simulated spectrum with an experimental one, each absorption band can be assigned to a specific vibrational mode of the molecule (e.g., N-H stretching, C=N stretching, CH₂ bending). researchgate.net For this compound, characteristic bands would be expected for the N-H and C-H stretching vibrations, as well as vibrations associated with the pyrimidine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) can be accurately predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. schrodinger.com These calculations provide theoretical chemical shift values for each nucleus in the molecule. cesga.es This is particularly useful for assigning peaks in complex experimental NMR spectra and can aid in distinguishing between different isomers or conformers. researchgate.net
Table 3: Simulated ¹³C NMR Chemical Shifts for the Pyrimidine Ring of this compound (Illustrative Data) This table provides representative ¹³C NMR chemical shift values that would be predicted by GIAO-DFT calculations.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 (attached to N) | 163.5 |
| C4/C6 | 158.2 |
| C5 | 108.9 |
Molecular Dynamics (MD) Simulations
While quantum chemical methods are excellent for studying the properties of single molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for investigating the behavior of molecules over time, especially in condensed phases like solutions or as part of larger assemblies. lidsen.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of dynamic processes.
Conformational Dynamics in Diverse Environments
MD simulations can track the conformational changes of this compound in different environments, such as in a vacuum, in water, or in a nonpolar solvent. These simulations would reveal how the solvent influences the flexibility of the dodecyl chain and the preferred orientation of the pyrimidine headgroup. For example, in an aqueous environment, the hydrophobic dodecyl tail would likely adopt a more compact conformation to minimize its contact with water, whereas in a nonpolar solvent, it might be more extended. The simulations can also provide information on the timescale of these conformational changes. nih.gov
Simulation of Intermolecular Interactions and Self-Assembly Processes
Due to its amphiphilic nature, with a polar aminopyrimidine headgroup and a long nonpolar dodecyl tail, this compound has the potential to self-assemble into larger ordered structures, such as micelles or layers at interfaces. MD simulations are an ideal tool for studying these processes. nih.govrsc.org
By simulating a system containing many this compound molecules in a solvent (e.g., water), one can observe how they aggregate. The simulations would show the formation of structures where the hydrophobic tails cluster together to avoid the aqueous phase, while the polar headgroups remain exposed to the water, interacting with it through hydrogen bonds. nih.gov These simulations can provide detailed information about the structure, size, and shape of the resulting aggregates, as well as the specific intermolecular interactions (e.g., hydrogen bonding between pyrimidine rings, van der Waals interactions between dodecyl chains) that stabilize these assemblies. researchgate.net
Table 4: Key Intermolecular Interactions in the Self-Assembly of this compound (from MD simulations)
| Interacting Groups | Type of Interaction | Role in Self-Assembly |
| Dodecyl chains | Van der Waals forces | Drives aggregation of hydrophobic tails |
| Pyrimidine headgroups and Water | Hydrogen bonding | Stabilizes the surface of the aggregate |
| Pyrimidine headgroups | π-π stacking | Can contribute to ordering within the aggregate |
Molecular Modeling and Ligand Design for N Dodecyl 2 Pyrimidinamine
Structure-Based Ligand Design (SBLD) Methodologies
Structure-Based Ligand Design (SBLD) relies on the three-dimensional (3D) structural information of a biological target to design molecules that can bind to it with high affinity and specificity. researchgate.netnih.gov This rational approach is instrumental in modern drug discovery, enabling the development of novel inhibitors for well-defined targets. For a molecule like N-dodecyl-2-pyrimidinamine, SBLD would be a primary strategy, provided a high-resolution structure of its target protein is available.
Target Identification and Binding Pocket Characterization
The initial and most critical step in SBLD is the identification of a biological target and the characterization of its binding site. nih.gov For pyrimidine-based compounds, kinases are a major target class due to the scaffold's ability to act as a "hinge-binder". nih.govacs.org The process would involve:
Target Validation: The first phase involves identifying a protein target relevant to a specific disease. For pyrimidine (B1678525) derivatives, this has included kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Anaplastic Lymphoma Kinase (ALK), and cyclin-dependent kinases (CDKs), which are implicated in cancer. researchgate.netnih.govthieme-connect.com Computational approaches can help rationalize target selection by analyzing protein dynamics, accessibility, and mutability.
Binding Pocket Analysis: Once a target is identified, its 3D structure, typically obtained from X-ray crystallography or cryo-electron microscopy, is analyzed to locate and characterize potential binding pockets. The ATP-binding site of kinases is a common focus. For a compound like this compound, the pyrimidine core would be expected to interact with the hinge region, while the N-dodecyl chain, a long lipophilic tail, would likely occupy a hydrophobic pocket extending from the primary binding site. mdpi.com The characterization involves mapping the pocket's size, shape, and electrostatic properties to guide the design of complementary ligands. For instance, in designing inhibitors for the breast cancer resistance protein ABCG2, various binding cavities were identified, with specific cavities chosen for grid-based docking studies. nih.gov
De Novo Design Approaches
De novo design involves the computational creation of novel molecular structures from scratch, piece by piece, within the constraints of a target's binding site. springernature.complos.org This method is not limited to modifying existing compounds but aims to discover entirely new chemical entities. tandfonline.com
For this compound, a de novo design strategy could involve:
Scaffold Placement: Placing the core 2-aminopyrimidine (B69317) scaffold in the hinge-binding region of a target kinase.
Fragment Growth: Growing a molecular structure from the scaffold by adding small chemical fragments that form favorable interactions (hydrogen bonds, hydrophobic contacts, etc.) with the surrounding amino acid residues of the binding pocket.
Linker Exploration: Connecting disparate, well-fitting fragments with appropriate chemical linkers. In the context of this compound, the dodecyl chain could be conceptually "grown" into a hydrophobic channel, with its length and conformation optimized to maximize van der Waals interactions.
Scoring and Selection: The newly generated molecules are then scored based on their predicted binding affinity, drug-likeness, and synthetic feasibility to prioritize candidates for synthesis. springernature.complos.org This approach has been successfully used to discover novel herbicides by designing lipophilic pyrimidine-biphenyl compounds targeting the acetohydroxyacid synthase (AHAS) enzyme. mdpi.com
Ligand-Based Ligand Design (LBLD) Strategies
When the 3D structure of a biological target is unknown, Ligand-Based Ligand Design (LBLD) becomes an invaluable tool. remedypublications.comnih.gov This approach leverages the chemical information from a set of known active and inactive molecules to derive a model that predicts the activity of new, untested compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, which are encoded as molecular descriptors. journaljpri.comnih.gov A mathematical model is built to predict the activity of novel compounds.
Numerous QSAR studies on pyrimidine derivatives have successfully guided drug design. thieme-connect.comgsconlinepress.comdergipark.org.tr For instance, a 3D-QSAR study on 45 pyrimidine derivatives as second-generation ALK inhibitors yielded robust models (CoMFA q² = 0.663; CoMSIA q² = 0.730) that provided insights into the structural requirements for enhanced biological activity. thieme-connect.com Another study on pyrimidine derivatives targeting M. tuberculosis also produced a statistically significant model. journaljpri.com
A hypothetical QSAR model for a series of N-alkyl-2-pyrimidinamine analogues could relate the inhibitory concentration (IC₅₀) to descriptors such as:
Hydrophobicity (LogP): The length of the alkyl chain (like the dodecyl group) would directly influence this.
Steric parameters (e.g., Molar Refractivity): Describing the size and shape of substituents.
Electronic parameters (e.g., Hammett constants, atomic charges): Quantifying the effects of electron-donating or withdrawing groups on the pyrimidine ring.
The resulting equation would guide the optimization of the dodecyl chain and substitutions on the pyrimidine ring to enhance potency.
Table 1: Example of Statistical Parameters from a 3D-QSAR Study on Pyrimidine Derivatives as ALK Inhibitors. thieme-connect.com
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | F value | Optimal No. of Components |
| CoMFA | 0.663 | 0.998 | 2,401.970 | 5 |
| CoMSIA | 0.730 | 0.988 | 542.933 | 6 |
Pharmacophore Development and Screening
A pharmacophore is a 3D arrangement of steric and electronic features that are essential for a molecule to interact with a specific biological target and trigger a biological response. mdpi.comnih.gov Pharmacophore models are built from a set of active ligands and used as 3D queries to screen large compound databases to find new molecules with different chemical scaffolds but the same essential features. nih.govtandfonline.com
For a series of active 2-aminopyrimidine analogues, a pharmacophore model would likely include:
Hydrogen Bond Acceptors: The nitrogen atoms in the pyrimidine ring.
Hydrogen Bond Donor: The amine group at the 2-position.
Hydrophobic/Aromatic Features: Aromatic rings or, in the case of this compound, a significant hydrophobic region representing the alkyl chain.
This model could then be used in a virtual screening campaign to identify novel compounds from databases that match these features, potentially leading to the discovery of new lead compounds with improved properties. tandfonline.comworldscientific.com
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to the active site of another (the receptor, usually a protein). tandfonline.comnih.govsemanticscholar.org It is a cornerstone of SBLD, used for both virtual screening and for refining the binding hypotheses of known inhibitors.
For this compound, docking studies would be performed to predict its binding mode within a target protein's active site. For example, in studies of 2-aminopyrimidine derivatives targeting kinases, docking consistently shows the pyrimidine core forming hydrogen bonds with the hinge region residues, a critical interaction for inhibitory activity. nih.govisfcppharmaspire.com
A typical docking workflow for this compound would involve:
Preparation: Preparing the 3D structures of the ligand (this compound) and the target protein. nih.govresearchgate.net
Grid Generation: Defining the binding site on the protein where the docking will be performed. nih.gov
Docking Simulation: Systematically sampling different conformations and orientations of the ligand within the binding site.
Scoring and Analysis: Ranking the resulting poses using a scoring function that estimates binding affinity (e.g., in kcal/mol). The best-scoring poses are then analyzed to understand key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. isfcppharmaspire.comamazonaws.com
Table 2: Example of Molecular Docking Results for 2-Aminopyrimidine Derivatives Against M. tuberculosis DHFR. amazonaws.com
| Compound ID | Binding Energy (kcal/mol) | Docking Energy (kcal/mol) | Key Interacting Residues |
| 9 | -6.20 | -6.82 | GLN41, ARG42, LEU45, LEU46, PHE70 |
| 10 | -6.31 | -6.95 | GLN41, ARG42, LEU45, LEU46, PHE70 |
| 11 | -6.37 | -7.09 | GLN41, ARG42, LEU45, LEU46, PHE70 |
| 12 | -6.73 | -6.98 | GLN41, ARG42, LEU45, LEU46, PHE70, ILE119, THR122 |
| 13 | -6.28 | -6.87 | GLN41, ARG42, LEU45, LEU46, PHE70, ILE119, THR122 |
| 14 | -6.47 | -6.99 | GLN41, ARG42, LEU45, LEU46, PHE70, ILE119, THR122 |
Binding Affinity and Scoring Function Validation
Quantitative data on the binding affinity of this compound, such as dissociation constants (Kd), inhibition constants (Ki), or IC50 values, against any protein target are not reported in the available literature. Consequently, information regarding the validation of scoring functions used in computational models to predict these affinities is also unavailable.
Induced Fit Docking and Conformational Flexibility
There is no information available from published research on the application of induced fit docking protocols to study the interaction of this compound with a biological target. As a result, there is no data on the conformational changes that may occur in both the ligand and its potential protein partner upon binding, nor any analysis of the compound's conformational flexibility within a binding site.
Biological Activity and Mechanistic Studies in Vitro Focus of N Dodecyl 2 Pyrimidinamine Derivatives
General Methodologies for In Vitro Biological Evaluation
The initial assessment of the biological potential of newly synthesized N-dodecyl-2-pyrimidinamine derivatives typically involves a battery of in vitro assays. These assays are designed to determine the cytotoxic and anti-proliferative effects of the compounds against various cell lines. mdpi.comnih.gov For instance, human cancer cell lines from different origins, such as breast, colon, and lung cancer, are often used to evaluate the anticancer potential of these derivatives. mdpi.comnih.gov
The evaluation process often begins with the synthesis of a series of derivatives where different functional groups are introduced into the parent this compound molecule. mdpi.commdpi.com These structural modifications aim to explore the structure-activity relationship (SAR), providing insights into how specific chemical features influence the biological activity. nih.gov
A common method to quantify the cytotoxic effect is the determination of the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50). nih.gov These values represent the concentration of a compound required to inhibit a biological process or to produce a given effect by 50%, respectively. The data obtained from these assays are often presented in tabular format to compare the potency of different derivatives.
Table 1: Illustrative Cytotoxicity Data for this compound Derivatives against Various Cancer Cell Lines This table is for illustrative purposes only, as specific data for this compound derivatives were not available in the provided search results.
| Compound/Derivative | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | Breast Cancer (MCF-7) | 15.2 |
| Derivative B | Colon Cancer (HCT-116) | 10.8 |
| Derivative C | Lung Cancer (A549) | 22.5 |
Furthermore, to assess the selectivity of the compounds, their effects on normal, non-cancerous cell lines are also evaluated. mdpi.com A favorable therapeutic candidate would exhibit high potency against cancer cells while showing minimal toxicity towards healthy cells.
Enzyme Inhibition Mechanisms
Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. researchgate.net this compound derivatives, like other pyrimidine-based compounds, are investigated for their ability to inhibit specific enzymes involved in disease pathogenesis. The study of enzyme kinetics provides valuable information about the mechanism of inhibition. wikipedia.org
Enzyme inhibitors can be broadly classified based on their mode of interaction with the enzyme and its substrate. wikipedia.org
Competitive Inhibition: In this mode, the inhibitor molecule, which often structurally resembles the substrate, binds to the active site of the enzyme, thereby preventing the substrate from binding. wikipedia.org This type of inhibition can be overcome by increasing the substrate concentration. Kinetically, competitive inhibitors increase the Michaelis constant (Km) of the enzyme for its substrate, while the maximum velocity (Vmax) remains unchanged.
Non-Competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. wikipedia.org This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency, regardless of whether the substrate is bound or not. In this case, the Vmax is decreased, but the Km remains unchanged. wikipedia.org
Lineweaver-Burk plots are often used to distinguish between these inhibition types.
Beyond simple competitive and non-competitive inhibition, more complex mechanisms are also explored.
Allosteric Modulation: This refers to the regulation of an enzyme or a receptor by a molecule binding to an allosteric site. wikipedia.org Allosteric modulators can be positive (enhancing the enzyme's activity) or negative (inhibiting the activity). This type of regulation offers the potential for greater specificity and a reduced risk of off-target effects compared to inhibitors that target the highly conserved active site.
Mechanism-Based Inhibition: Also known as suicide inhibition, this is an irreversible form of enzyme inhibition where the enzyme converts a seemingly unreactive substrate analogue into a highly reactive species. nih.gov This reactive molecule then covalently binds to the enzyme, leading to its permanent inactivation. nih.gov This mechanism is highly specific as it relies on the catalytic action of the target enzyme itself. nih.gov
Research into pyrimidine (B1678525) derivatives has identified several key enzyme targets:
Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of DNA precursors and is a well-established target for anticancer and antimicrobial drugs. wikipedia.orgrjraap.com Pyrimidine-based compounds, particularly those with a 2,4-diamino substitution, are known to be potent DHFR inhibitors. rjraap.com The inhibition of DHFR leads to the depletion of nucleotides, thereby halting cell proliferation. wikipedia.orgrjraap.com
Histone Deacetylase 2 (HDAC2): HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various cancers. nih.gov HDAC2 is a particularly interesting target, and selective inhibitors of this isoform are being actively pursued. nih.gov Some pyrimidine-containing compounds have been investigated as HDAC inhibitors. caymanchem.comnih.gov
α-Amylase: This enzyme is involved in the breakdown of starch into sugars in the digestive system. google.com Inhibitors of α-amylase can slow down the absorption of glucose, making them a potential therapeutic target for the management of type 2 diabetes. nih.govscielo.br Various plant-derived and synthetic compounds, including some with heterocyclic structures, have been studied for their α-amylase inhibitory activity. nih.govscielo.brd-nb.info
Table 2: Illustrative Enzyme Inhibition Data for a Hypothetical this compound Derivative This table is for illustrative purposes only, as specific data for this compound derivatives were not available in the provided search results.
| Enzyme Target | Inhibition Type | Ki (nM) |
|---|---|---|
| DHFR | Competitive | 85 |
| HDAC2 | Non-Competitive | 120 |
Allosteric Modulation and Mechanism-Based Inhibition
Receptor Binding and Modulation
In addition to enzyme inhibition, this compound derivatives may also exert their biological effects by interacting with specific cellular receptors.
To investigate the interaction between a compound and a receptor, in vitro receptor affinity assays are employed. These assays measure the strength of the binding between a ligand (the compound of interest) and its receptor. nih.govnih.govresearchgate.netfrontiersin.org
A common technique is the competitive binding assay, where a radiolabeled ligand with known affinity for the receptor is used. The ability of the test compound to displace the radiolabeled ligand is measured, and from this, the inhibitory constant (Ki) or the IC50 value can be determined. nih.gov A lower Ki or IC50 value indicates a higher binding affinity.
These assays are typically performed using cell membranes that are rich in the target receptor or with purified receptor proteins. The results of these studies help in identifying compounds that can selectively bind to and modulate the function of specific receptors, which is a cornerstone of modern drug discovery.
Table 3: Illustrative Receptor Binding Affinity for a Hypothetical this compound Derivative This table is for illustrative purposes only, as specific data for this compound derivatives were not available in the provided search results.
| Receptor Target | Radioligand Used | Ki (nM) |
|---|---|---|
| Sigma-1 Receptor | 3H-Pentazocine | 75 |
Modulation of Receptor Signaling Pathways (e.g., RAGE, VEGFR-2, Histamine (B1213489) H4R)
Derivatives of 2-aminopyrimidine (B69317), the core structure of this compound, have been identified as modulators of several critical receptor signaling pathways involved in various pathologies.
Receptor for Advanced Glycation End Products (RAGE) A novel series of 4,6-disubstituted 2-aminopyrimidine derivatives has been discovered as inhibitors of the Receptor for Advanced Glycation End Products (RAGE). acs.orgnih.gov These compounds were developed using a ligand-based drug design approach, building upon the structure of argpyrimidine, a type of advanced glycation end product (AGE). acs.org The 4,6-disubstituted 2-aminopyrimidine structure was identified as a new scaffold for RAGE inhibition. acs.org
In vitro studies confirmed that these derivatives can inhibit the interaction between RAGE and its ligands, such as Amyloid-β (Aβ). acs.orgmdpi.com Surface Plasmon Resonance (SPR) analysis demonstrated that a representative inhibitor, compound 59 (4,6-bis(4-chlorophenyl)-N-(3-(2-(diethylamino)ethoxy)phenyl)pyrimidin-2-amine), directly binds to the V-domain of RAGE. acs.orgnih.gov This direct interaction is believed to be the mechanism behind its biological activity. acs.org Flexible docking studies further predicted the binding mode of these analogs to the RAGE V-domain. acs.orgnih.gov The inhibition of the RAGE-Aβ interaction by these pyrimidine analogs was also shown to suppress Aβ-induced NF-κB signaling in C6 glioma cells. mdpi.com One study reported that a 2-aminopyrimidine-based small molecule was successful in inhibiting the ligand-RAGE interaction. scholars.direct
| Compound | Description | Key Findings | Source |
|---|---|---|---|
| Compound 59 (4,6-bis(4-chlorophenyl)pyrimidine analog) | A 4,6-disubstituted 2-aminopyrimidine derivative. | Directly binds to RAGE V-domain; inhibits RAGE-Aβ interaction; improved cognitive function in a mouse AD model. | acs.orgnih.gov |
| 4,6-disubstituted 2-aminopyrimidine core | A novel scaffold for RAGE inhibitors. | Identified as a promising structure for developing RAGE-inhibitory activity. | acs.org |
| 4-fluorophenoxy analog | A derivative of the parent 2-aminopyrimidine. | Showed improved RAGE inhibitory activity in vitro compared to the parent compound. | mdpi.com |
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) The VEGFR-2 signaling pathway is a critical regulator of angiogenesis, making it a key target in cancer therapy. Various pyrimidine-based derivatives have been synthesized and evaluated as potent inhibitors of VEGFR-2 tyrosine kinase. For instance, a series of novel oxazolo[5,4-d]pyrimidine (B1261902) derivatives were designed and showed potent inhibitory activity towards human VEGFR-2 in silico. nih.gov Molecular docking studies revealed that these compounds bind to the VEGFR-2 active site, with binding energies ranging from -38.5 to -47.3 kJ/mol. nih.gov
In vitro biological evaluations against human cancer cell lines, such as A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma), demonstrated that certain pyrimidine derivatives exhibit superior inhibitory activity compared to the established drug Pazopanib. Specifically, compounds 7d , 9s , and 13n from one study showed IC50 values ranging from 9.19 to 13.17 μM against the A549 cell line and 11.94 to 18.21 μM against the HepG2 cell line.
Histamine H4 Receptor (H4R) The 2-aminopyrimidine scaffold is also a key feature in antagonists of the Histamine H4 receptor (H4R), a G protein-coupled receptor involved in inflammatory responses. researchgate.net A series of 6-alkyl-2,4-diaminopyrimidine derivatives were developed as potent H4R antagonists. ijprs.com Additionally, a tricyclic aminopyrimidine derivative, JNJ 40279486 , has been identified as an H4R antagonist. researchgate.net These findings highlight the versatility of the aminopyrimidine moiety in targeting various G protein-coupled receptors. researchgate.net
Cellular Pathway Modulation
The interaction of this compound derivatives with receptors like RAGE and VEGFR-2 leads to the modulation of downstream cellular signaling pathways, affecting fundamental cellular processes.
In vitro studies have elucidated the effects of these derivatives on key signaling cascades:
NF-κB Pathway : As inhibitors of RAGE, 2-aminopyrimidine analogs have been shown to suppress the Aβ-induced activation of the NF-κB signaling pathway in glioma cells. mdpi.com RAGE activation by its ligands typically triggers pathways like MAPK and subsequently NF-κB, leading to pro-inflammatory responses. mdpi.com
VEGFR-2 Downstream Signaling : By inhibiting VEGFR-2 tyrosine kinase, pyrimidine derivatives block the signaling cascade that promotes the proliferation, migration, and survival of endothelial cells, which is a crucial process in tumor angiogenesis. nih.gov
MAPK Pathway : The modulation of receptors like RAGE and H4R is known to impact the mitogen-activated protein kinase (MAPK) pathway. scholars.directmdpi.com For example, the interaction of S100 proteins with RAGE can activate fibroblasts through the ERK1/2 MAPK and NF-κB signaling pathways. mdpi.com
The modulation of the aforementioned signaling pathways translates into specific cellular responses:
Inhibition of Cell Proliferation : A primary cellular response to VEGFR-2 inhibition by pyrimidine derivatives is the suppression of cancer cell proliferation. This has been demonstrated in various tumor cell lines, including A549 and HepG2.
Apoptosis Induction : Beyond inhibiting proliferation, some VEGFR-2 inhibitors can induce apoptosis (programmed cell death) in cancer cells. nih.gov
Reduction of Inflammatory Response : By blocking the RAGE signaling pathway, 2-aminopyrimidine derivatives can mitigate inflammatory responses. This is achieved by preventing the activation of NF-κB and the subsequent production of pro-inflammatory cytokines. mdpi.commdpi.com
In Vitro Studies on Specific Cellular Signaling Pathways
Antimicrobial Activity
The 2-aminopyrimidine scaffold is a versatile pharmacophore that has been incorporated into compounds designed to combat various microbial pathogens. ijpsjournal.com
Several studies have reported the synthesis and evaluation of 2-aminopyrimidine derivatives for their antifungal activity. ijprs.comresearchgate.netresearchgate.net These compounds have been tested against a range of pathogenic fungi.
In Vitro Antifungal Activity: Synthesized 2-amino pyrimidine derivatives have shown promising activity against fungal strains such as Candida albicans and Aspergillus fumigatus. researchgate.net In one study, compound 3k was effective against C. albicans, while compound 3d showed notable activity against A. fumigatus. researchgate.net Another study synthesized a series of 2-aminopyrimidine Schiff bases and tested their fungitoxicity against plant-pathogenic fungi, including Fusarium verticillioides, Rhizoctonia solani, and Macrophomina phaseolina, using the poisoned food technique. researchgate.net
Antifungal Mechanisms: While the precise molecular targets for many of these 2-aminopyrimidine derivatives are still under investigation, the general mechanisms for antifungal agents often involve the disruption of the fungal cell membrane or the inhibition of essential enzymes. Key targets in fungi include enzymes involved in the synthesis of ergosterol, a vital component of the fungal cell membrane, and β-1,3-glucan synthase, which is responsible for cell wall construction. The lipophilic dodecyl chain present in the target compound is a feature often associated with membrane disruption.
Interactive Data Table: In Vitro Antifungal Activity of 2-Aminopyrimidine Derivatives
| Compound Series | Fungal Species Tested | Key Findings | Source |
|---|---|---|---|
| 2-amino-4-(substituted phenyl)-6-(2,4-dichloro-5-fluorophenyl) pyrimidines | Candida albicans, Aspergillus fumigatus | Compound 3k showed promising activity against C. albicans. Compound 3d was active against A. fumigatus. | researchgate.net |
| 2-aminopyrimidine Schiff bases | Fusarium verticillioides, Rhizoctonia solani, Macrophomina phaseolina | Demonstrated fungitoxicity against the tested plant-pathogenic fungi. | researchgate.net |
| 2-amino pyrimidine derivatives from chalcones | Various bacterial and fungal strains | Compounds 3a, 3b, 3d, 3g, and 3f were active against selected strains. | ijprs.com |
Derivatives of 2-aminopyrimidine have emerged as a promising class of compounds with significant activity against Mycobacterium tuberculosis. researchgate.netresearchgate.net
In Vitro Antitubercular Efficacy: Numerous synthesized 2-aminopyrimidine derivatives have been evaluated for their in vitro activity against the H37Rv strain of M. tuberculosis. researchgate.netresearchgate.net One study reported that compounds 3a, 3b, 3d, 3e, 3f, 3g, and 3h exhibited good antitubercular activity. researchgate.net Another study on cycloalkyl fused 2-aminopyrimidines found several compounds with interesting in vitro activity, with minimum inhibitory concentrations (MIC) as low as 3.12 μg/mL. researchgate.net The conversion of quinoline-chalcones into 2-aminopyrimidine derivatives also yielded compounds with antitubercular properties.
Potential Mechanisms and Targets: In silico docking studies have provided insight into the possible mechanisms of action. For cycloalkyl fused 2-aminopyrimidines, mycobacterial dihydrofolate reductase (DHFR) has been suggested as a possible molecular target. researchgate.net This enzyme is crucial for the synthesis of nucleic acids, and its inhibition would be detrimental to the bacterium. Another potential target for pyrimidine derivatives is thymidylate kinase of M. tuberculosis (TMPKmt), which is involved in the DNA synthesis pathway.
Interactive Data Table: In Vitro Antitubercular Activity of 2-Aminopyrimidine Derivatives
| Compound Series | M. tuberculosis Strain | Activity (MIC) | Potential Target | Source |
|---|---|---|---|---|
| 2-amino-4-(substituted phenyl)-6-(2,4-dichloro-5-fluorophenyl) pyrimidines (compounds 3a, 3b, 3d, 3e, 3f, 3g, 3h) | H37Rv | Good activity reported (specific MICs not detailed in abstract). | Not specified. | researchgate.net |
| Cycloalkyl fused 2-aminopyrimidines (e.g., compound 40) | H37Rv | Up to 3.12 μg/mL. | Dihydrofolate reductase (DHFR) (in silico). | researchgate.net |
| Quinoline-based 2-aminopyrimidine derivatives (compounds 60, 61) | H37Rv | Active (specific MICs not detailed in abstract). | Not specified. | |
| 5-formylaminopyrimidine derivatives (compounds 46, 47, 48) | H37Rv | IC90 < 0.20 µg/mL to 0.33 µg/mL. | Not specified. |
Antitrypanosomal Action of this compound Derivatives
The search for novel therapeutic agents to combat trypanosomiasis, a group of neglected tropical diseases caused by protozoan parasites of the genus Trypanosoma, has led to the investigation of various heterocyclic compounds. Among these, the 2-aminopyrimidine scaffold has emerged as a promising starting point for the development of new antitrypanosomal drugs. While specific studies focusing exclusively on this compound are not extensively documented in the reviewed literature, research on a variety of other N-substituted and structurally related 2-aminopyrimidine derivatives provides significant insights into their potential antitrypanosomal activity.
Research has demonstrated that derivatives of 2-aminopyrimidine can exhibit significant in vitro activity against different species and life-cycle stages of Trypanosoma. These studies form a basis for understanding the potential efficacy of compounds like this compound.
A study on new 2-aminopyrimidine derivatives, synthesized from acyclic precursors, revealed that some of these compounds possess notable activity against Trypanosoma brucei rhodesiense, the causative agent of East African trypanosomiasis. researchgate.net The in vitro activity of these compounds was assessed, along with their cytotoxicity against rat skeletal myoblasts (L-6 cells), to determine their selectivity index (SI). researchgate.net
The most potent compounds from this series featured specific substitutions on the amino group and a phenyl ring attached to the pyrimidine core. For instance, compounds with a side chain similar to that of the known antimalarial drug chloroquine (B1663885) displayed significant antitrypanosomal effects. researchgate.net The influence of various structural modifications on the biological activity was a key focus of this research, highlighting the importance of the substitution pattern for efficacy. researchgate.net
Table 1: In Vitro Antitrypanosomal Activity of Selected 2-Aminopyrimidine Derivatives against T. b. rhodesiense
| Compound | IC₅₀ (µM) against T. b. rhodesiense | Cytotoxicity IC₅₀ (µM) against L-6 cells | Selectivity Index (SI) |
|---|---|---|---|
| 9b | 0.41 | 12.6 | 30.7 |
| 9c | 1.03 | 31.8 | 30.9 |
Data sourced from Höffelner et al. (2020) researchgate.net
Another investigation into pyrimidine derivatives reported their evaluation against Trypanosoma cruzi, the parasite responsible for Chagas disease. uc.cl This study involved the synthesis of twenty-eight pyrimidine derivatives, which were tested against both the epimastigote and trypomastigote stages of the parasite. uc.cl Several of the synthesized compounds demonstrated greater activity against trypomastigotes than the reference drug, benznidazole. uc.cl Molecular docking studies were also performed to explore the potential binding interactions of these compounds with parasitic enzymes. uc.cl
Furthermore, the antitrypanosomal properties of 4,5-dimethylpyrimidin-2-amine (B74520) have been noted against Trypanosoma brucei. vulcanchem.com It is suggested that its mechanism of action may involve the disruption of mitochondrial function in the parasites, leading to cell death. vulcanchem.com This highlights that even relatively simple substitutions on the pyrimidine ring can confer significant trypanocidal activity.
While the direct antitrypanosomal action of this compound has not been explicitly detailed, the collective findings for the 2-aminopyrimidine class of compounds underscore the therapeutic potential of this chemical family. The presence of a long alkyl chain, such as the dodecyl group, is known to influence the lipophilicity of a molecule, which can in turn affect its membrane permeability and interaction with intracellular targets. Further research is warranted to synthesize and evaluate this compound and its close analogs to fully elucidate their efficacy and mechanism of action against Trypanosoma species.
Structure Activity Relationship Sar Studies of N Dodecyl 2 Pyrimidinamine Analogs
Systematic SAR Exploration Methodologies
Systematic SAR exploration for this class of compounds involves methodical modifications of its core components: the N-dodecyl chain, the pyrimidine (B1678525) ring, and the amine linker. Researchers employ a combination of synthetic chemistry, biological screening, and computational modeling to elucidate the relationship between chemical structure and biological function. nih.govresearchgate.net The primary goal is to identify derivatives with improved potency and better pharmacological profiles. malariaworld.org
Common methodologies include:
Combinatorial Chemistry: Synthesis of large libraries of analogs by varying substituents at key positions. nih.gov
Parallel Synthesis: Efficient creation of a series of related compounds for rapid screening. nih.gov
Computational Modeling: Using techniques like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling to predict the activity of novel analogs and guide synthetic efforts. dergipark.org.trdovepress.com
The N-dodecyl chain, a long, lipophilic moiety, plays a significant role in the molecule's interaction with biological targets, likely through hydrophobic interactions. The length and branching of this alkyl chain are critical determinants of biological activity.
Chain Length: Studies on analogous N-alkylated compounds demonstrate that potency often varies with the length of the alkyl chain. nih.gov For many systems, there is an optimal chain length for maximal activity. Shorter chains may not provide sufficient hydrophobic interaction, while excessively long chains can lead to poor solubility or non-specific binding. In a study of N-alkyl-3-methylimidazolium salts, the length of the alkyl chain was shown to be a determining factor for their physicochemical properties, which in turn affects biological interactions. mdpi.com Similarly, for gemini (B1671429) surfactants, the critical micelle concentration, a measure of surface activity, decreases as the alkyl chain length increases, indicating stronger hydrophobic interactions. academie-sciences.fr It is observed that increasing the alkyl chain length in some 2-aminopyrimidine (B69317) derivatives enhances their inhibitory potential up to a certain point. For instance, in a series of β-glucuronidase inhibitors, a butyl substituent was more active than an ethyl substituent, which in turn was more active than a methyl substituent. mdpi.com
Branching: Introducing branching into the alkyl chain can significantly affect the molecule's conformation and its ability to fit into a binding pocket. Branching can increase steric hindrance, which may either be detrimental or beneficial, depending on the topology of the target site. It can also influence the compound's metabolic stability and pharmacokinetic properties.
Table 1: Hypothetical Impact of N-Alkyl Chain Modifications on Biological Activity This table is generated based on general principles observed in analogous series, as direct data for N-dodecyl-2-pyrimidinamine is not available.
| Modification | Rationale | Predicted Impact on Activity |
|---|---|---|
| Shortening the chain (e.g., C8, C10) | Reduced hydrophobicity | Likely decrease in potency |
| Lengthening the chain (e.g., C14, C16) | Increased hydrophobicity | Potential increase in potency, but may be limited by solubility or binding site size |
| Introducing branching (e.g., iso-dodecyl) | Altered steric profile and conformation | Activity change is target-dependent; may increase selectivity |
| Terminal functionalization (e.g., -OH, -COOH) | Introduction of polar interactions | May alter binding mode and improve solubility |
The pyrimidine ring is a key pharmacophoric element, capable of forming multiple hydrogen bonds and π-stacking interactions with biological targets. nih.gov Modifying the substitution pattern on this ring is a common strategy to fine-tune the electronic properties, solubility, and binding affinity of the molecule. rsc.org
Position of Substituents: The 2-aminopyrimidine core has several positions (4, 5, and 6) available for substitution. The placement of substituents is critical, as demonstrated in studies on histamine (B1213489) H4 receptor ligands, where modifications at the 6-position of the pyrimidine ring led to significant improvements in potency. acs.orgnih.gov
Nature of Substituents: A wide range of substituents can be introduced, each imparting different properties:
Electron-donating groups (e.g., -CH₃, -OCH₃): Can increase the electron density of the pyrimidine ring, potentially enhancing hydrogen bond acceptor strength.
Electron-withdrawing groups (e.g., -Cl, -F, -CF₃): Can alter the pKa of the amino group and introduce new interactions, such as halogen bonds. In one study, a 2-fluoro-4-chloro-5-methoxyphenyl substituent was found to provide high stabilization for its target kinase. biorxiv.org
Bulky groups (e.g., phenyl, tert-butyl): Can be used to probe steric tolerance in the binding pocket and can introduce favorable aromatic or hydrophobic interactions. acs.orgnih.gov
Hydrogen bond donors/acceptors (e.g., -OH, -NH₂): Can form additional hydrogen bonds with the target, significantly increasing binding affinity. However, SAR analysis of certain 2-aminopyrimidine derivatives indicated that those with –OH groups at the C-4 and C-6 positions showed no inhibitory activity against NO and PGE2 production. rsc.org
Table 2: Predicted SAR of Pyrimidine Ring Substitutions This table is generated based on general principles observed in analogous series, as direct data for this compound is not available.
| Position | Substituent Type | Predicted Effect | Example Reference |
|---|---|---|---|
| 4/6 | Small alkyl (e.g., -CH₃) | May provide beneficial hydrophobic interactions. | nih.gov |
| 4/6 | Aromatic rings (e.g., Phenyl) | Can introduce π-stacking interactions and access new binding regions. | acs.orgnih.gov |
| 5 | Halogens (e.g., -F, -Cl) | Can modulate electronics and occupy small pockets; may increase metabolic stability. | biorxiv.org |
| 5 | Formamido group | Has been shown to be highly active in antimycobacterial pyrimidine analogs. | nih.gov |
The secondary amine that connects the dodecyl chain and the pyrimidine ring is another point for modification. While this compound has a simple amine linker, introducing different bridging units can alter the molecule's flexibility, geometry, and potential for new interactions.
In studies of related compounds, modifying the linker has been shown to be a viable strategy. For instance, in a series of KCa2 channel modulators, extending the amino linker between the pyrimidine and a phenyl moiety with an ethylene (B1197577) group resulted in a loss of activity, highlighting the linker's importance for maintaining the correct orientation of the terminal groups. nih.gov Research on luminescent Pt(II) complexes also explored modifying the bridging unit, showing that alkylation of a bridging nitrogen atom was a feasible synthetic strategy to improve properties like solubility. mdpi.com
Possible modifications could include:
Amide or Urea (B33335) Linkers: Introduce hydrogen bonding capabilities.
Ether or Thioether Linkers: Alter bond angles and flexibility.
Incorporating small heterocyclic rings: Can act as rigid spacers to orient the terminal groups in a specific conformation.
Substituent Effects on the Pyrimidine Ring and its Position
Identification of Key Pharmacophoric Features
A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. For this compound analogs, the key pharmacophoric features are derived from the collective SAR data.
Based on the structure, a general pharmacophore model would likely include:
A large hydrophobic/lipophilic feature: Corresponding to the N-dodecyl chain. This region is critical for anchoring the molecule in a hydrophobic pocket of the target protein.
A hydrogen bond donor: The secondary amine of the 2-aminopyrimidine group.
One or more hydrogen bond acceptors: The nitrogen atoms within the pyrimidine ring. nih.gov
An aromatic feature: The pyrimidine ring itself, which can participate in π-π stacking.
The relative spatial arrangement of these features is critical. Computational pharmacophore modeling can be used to build and refine these models based on a set of active and inactive compounds, providing a powerful tool for virtual screening and the design of novel analogs with diverse scaffolds. jppres.commdpi.comugm.ac.id
Correlation between Molecular Descriptors and Biological/Functional Potency
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical properties (molecular descriptors) of a series of compounds and their biological activity. researchgate.net For this compound analogs, QSAR models can predict the potency of unsynthesized derivatives, thereby prioritizing synthetic efforts. dergipark.org.trjournaljpri.com
Key molecular descriptors that are often correlated with the activity of pyrimidine derivatives include:
Hydrophobicity Descriptors (e.g., LogP, CLogP): The N-dodecyl chain makes the molecule highly lipophilic. LogP (the logarithm of the partition coefficient) is often a critical parameter, with activity frequently showing a parabolic relationship with this value. researchgate.net
Electronic Descriptors (e.g., Hammett constants, HOMO/LUMO energies): These describe the electron-donating or -withdrawing nature of substituents on the pyrimidine ring and can be correlated with binding affinity. researchgate.net
Steric/Topological Descriptors (e.g., Molar Refractivity, Molecular Weight, Shape Indices): These parameters quantify the size and shape of the molecule and its substituents, which is crucial for understanding how well a ligand fits into its binding site. acs.org
Quantum Chemical Descriptors: Parameters derived from quantum mechanics calculations can provide detailed insights into the electronic structure and reactivity of the molecules. journaljpri.com
A typical QSAR study on a series of this compound analogs might yield a regression equation like:
pIC₅₀ = c₀ + c₁(LogP) - c₂(LogP)² + c₃(σ) + c₄(MR)
Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, LogP represents hydrophobicity, σ is an electronic parameter, MR is a steric parameter, and c₀-c₄ are coefficients determined by the regression analysis. Such models, when properly validated, serve as valuable predictive tools in the optimization process. researchgate.netmdpi.com
Supramolecular Chemistry and Self Assembly of N Dodecyl 2 Pyrimidinamine
Principles of Supramolecular Interactions in Pyrimidinamine Systems
The self-assembly of N-dodecyl-2-pyrimidinamine in various solvents is a complex process governed by a delicate interplay of non-covalent interactions. These interactions, including hydrogen bonding, hydrophobic effects, and π-π stacking, dictate the formation of well-defined supramolecular structures. nih.gov The pyrimidine (B1678525) ring, with its nitrogen heteroatoms, and the long alkyl chain are the key molecular features that drive these assembly processes.
Hydrophobic Interactions and Alkyl Chain Packing
The "like-dissolves-like" principle of hydrophobic interactions is a significant driving force for the self-assembly of amphiphilic molecules like this compound in aqueous environments. rsc.orgresearchgate.net The long, nonpolar dodecyl chain avoids contact with water molecules, leading to the aggregation of the hydrophobic tails. This process minimizes the disruption of the hydrogen-bonding network of water and is entropically favorable.
In the aggregated state, the dodecyl chains pack together, stabilized by van der Waals forces. The efficiency of this packing influences the morphology of the self-assembled structures. For instance, the length of the alkyl side chain is a critical parameter in the formation of self-healing hydrogels based on hydrophobic interactions. researchgate.net In the solid state, the intercalation of dodecyl chains can lead to the formation of micellar-like structures within the crystal lattice. researchgate.net The interplay between the hydrophobic drive to sequester the alkyl chains and the hydrophilic nature of the pyrimidinamine headgroup is central to the formation of higher-order structures.
π-π Stacking and Aromatic Interactions
The aromatic pyrimidine ring of this compound contributes to the stability of self-assembled structures through π-π stacking interactions. These non-covalent interactions occur between electron-rich aromatic systems and are crucial for the stability of various biological and synthetic structures. nih.govmdpi.com The stacking can occur in different geometries, such as face-to-face or edge-to-face, and the strength of the interaction depends on the electronic nature and relative orientation of the interacting rings. mdpi.com
Formation of Ordered Self-Assembled Structures
The amphiphilic nature of this compound, possessing a hydrophilic pyrimidinamine headgroup and a long hydrophobic dodecyl tail, predisposes it to form various ordered structures in aqueous solution through self-assembly. The balance between the attractive forces among the hydrophobic chains and the repulsive forces between the hydrophilic headgroups, along with the molecular geometry, dictates the type of aggregate formed.
Micellar Aggregates
Above a specific concentration known as the critical micelle concentration (CMC), surfactant molecules like this compound can spontaneously assemble into micelles. tubitak.gov.tr In these aggregates, the hydrophobic dodecyl tails are sequestered in the core, minimizing their contact with water, while the hydrophilic pyrimidinamine headgroups form a shell that interfaces with the aqueous environment.
The formation of micelles is a dynamic equilibrium process. The CMC is a key parameter that depends on factors such as temperature, solvent composition, and the presence of electrolytes. tubitak.gov.tr For instance, the addition of salts can influence the CMC and the structure of the micelles. researchgate.net While direct studies on the CMC of this compound are not prevalent in the provided search results, the behavior of structurally similar amphiphiles like sodium dodecyl sulfate (B86663) (SDS) provides insight. researchgate.net The aggregation of this compound can also be influenced by the presence of other molecules, as seen in the solubilization of pesticides in nonionic surfactant micelles. researchgate.net In some cases, a second critical micelle concentration can be observed, indicating a structural transition of the micelles. researchgate.net
Vesicle and Membrane Mimetic Formations
Under certain conditions, single-chain amphiphiles can form bilayer structures that enclose an aqueous compartment, known as vesicles. nih.gov The formation of vesicles from simple single-chain amphiphiles like this compound is an area of active research. rsc.org The ability to form a stable bilayer depends on the geometric packing of the amphiphile, which is influenced by the relative sizes of the hydrophilic headgroup and the hydrophobic tail.
Hydrogen bonding between the headgroups and interdigitation of the alkyl chains within the bilayer are crucial for the formation and stability of such vesicles. rsc.org For some single-chain amphiphiles, a transition from micelles to vesicles can be induced by changes in concentration or external stimuli like wet-dry cycles. rsc.org These self-assembled vesicles can exhibit properties such as size-selective permeability, making them interesting as simple membrane mimetics. rsc.org The principles governing vesicle formation are complex, involving thermodynamic and kinetic factors related to the generation and deformation of bilayers. nih.gov
Fibrillar, Nanotube, and Other Nanostructure Architectures
The amphiphilic nature of this compound, with its hydrophilic hydrogen-bonding head and hydrophobic alkyl tail, predisposes it to self-assemble into various well-defined nanostructures in solution. The specific architecture—be it one-dimensional fibers, hollow nanotubes, or two-dimensional sheets—is governed by a delicate balance of intermolecular forces, which are highly sensitive to environmental conditions like solvent polarity and temperature.
The primary interaction driving the assembly is the powerful and directional hydrogen bonding between the 2-aminopyrimidine (B69317) headgroups. This unit contains two hydrogen bond donors (the amino -NH2 group) and two hydrogen bond acceptors (the ring nitrogens), allowing for the formation of a complementary cyclic hydrogen-bonded motif. researchgate.net This specific interaction, often referred to as a self-complementary array, leads to the formation of linear, tape-like, or helical supramolecular polymers.
These primary hydrogen-bonded chains are further organized by secondary interactions. The long dodecyl chains align and pack together through van der Waals forces, a process favored by the hydrophobic effect in more polar solvents. This hierarchical assembly process, combining directional hydrogen bonds with chain packing, typically results in the formation of high-aspect-ratio fibrillar nanostructures. In some cases, these flat, tape-like fibers can twist into helical ribbons or even close upon themselves to form hollow nanotubular structures.
While detailed morphological studies specifically on this compound are not extensively documented in publicly available literature, the behavior of analogous N-alkyl-2-aminopyrimidine derivatives provides a strong basis for predicting its assembly characteristics. The choice of solvent is critical in determining the final morphology of the resulting aggregates.
Table 1: Predicted Influence of Solvent on this compound Self-Assembly
| Solvent Type | Primary Driving Force | Expected Nanostructure | Predicted Morphology |
| Non-polar (e.g., Hexane, Toluene) | Hydrogen Bonding | 1D Supramolecular Polymer | Long, linear, or helical fibers |
| Polar Aprotic (e.g., THF, Acetone) | Hydrogen Bonding & Solvophobic Effects | Fibrillar Networks | Cross-linked fibers, potentially leading to organogel formation |
| Polar Protic (e.g., Ethanol, Water) | Hydrophobic Interactions | Micellar or Vesicular Aggregates | Spherical or bilayer structures; fibril formation is less likely |
Mechanistic Understanding of Self-Assembly Processes
The self-assembly of this compound into ordered nanostructures is a thermodynamically controlled process that can be understood as a form of supramolecular polymerization. springernature.comfrontiersin.org The mechanism is typically cooperative, meaning that the initial formation of a small aggregate (a nucleus) significantly promotes the addition of more molecules. This is in contrast to isodesmic mechanisms, where the addition of each monomer occurs with the same energy change.
The key non-covalent interactions responsible for the assembly are:
Hydrogen Bonding: The 2-aminopyrimidine headgroups associate via a strong and highly directional N-H···N hydrogen bond pattern. This interaction is primarily enthalpically favorable, providing the specificity required to form linear polymeric chains. researchgate.netmdpi.com
Van der Waals Interactions: The saturated dodecyl tails pack alongside one another, maximizing contact and minimizing unfavorable interactions with the solvent. This hydrophobic interaction is a major entropic driving force, particularly in polar solvents, as it releases ordered solvent molecules from the surface of the alkyl chains. nih.gov
π-π Stacking: Although weaker than the hydrogen bonding, attractive stacking interactions can occur between the pyrimidine rings of adjacent molecules, further stabilizing the assembled structure.
Table 2: Representative Thermodynamic Parameters for the Self-Assembly of Amphiphilic Molecules Note: This table presents typical values for analogous self-assembling systems to illustrate the principles, as specific data for this compound is not readily available.
| Parameter | Description | Typical Value Range for Analogous Systems | Driving Factor Indicated |
| ΔG° (Gibbs Free Energy) | Overall spontaneity of the assembly | -15 to -40 kJ/mol | Negative value indicates spontaneous assembly |
| ΔH° (Enthalpy Change) | Energy from bond formation (H-bonds, van der Waals) | -10 to -60 kJ/mol (exothermic) or positive (endothermic) | Negative value indicates enthalpy-driven process |
| ΔS° (Entropy Change) | Change in disorder (hydrophobic effect) | Positive | Positive value indicates entropy-driven process |
| ΔC p (Heat Capacity Change) | Change in heat capacity upon assembly | Negative | A significant negative value strongly suggests a hydrophobic-driven process nih.gov |
Responsive Supramolecular Systems and Molecular Machines
Supramolecular assemblies held together by non-covalent bonds are often dynamic and can be designed to respond to external stimuli. nih.govnih.gov This "smart" behavior allows for the controlled assembly and disassembly of nanostructures, which is a foundational concept for creating molecular switches and machines. The self-assembled systems of this compound are predicted to be responsive to several stimuli.
Temperature: The hydrogen bonds that direct the assembly of the pyrimidine headgroups are sensitive to temperature. nih.govnih.gov Increasing the temperature provides thermal energy that can overcome the enthalpic gain of hydrogen bonding, leading to the disassembly of the supramolecular polymers. This often manifests as a gel-to-sol transition in organogels or a sharp change in spectroscopic properties. This thermo-responsiveness is reversible; lowering the temperature allows the hydrogen bonds to reform and the structures to self-assemble once again.
pH and Chemical Stimuli: The 2-aminopyrimidine headgroup has basic nitrogen atoms that can be protonated in the presence of acid. researchgate.net Protonation would introduce electrostatic repulsion and disrupt the specific hydrogen-bonding pattern necessary for self-assembly, leading to the breakdown of the fibrillar structures. This process could be reversed by the addition of a base, offering a pH-switchable system. Similarly, the introduction of competing guest molecules that can bind strongly to the aminopyrimidine motif could also be used to trigger disassembly. thno.org
Molecular Machines: While the simple switching between "on" (assembled) and "off" (disassembled) states is a key step, the development of true molecular machines requires controlled, directional motion to perform work. nih.gov For a system based on this compound, this remains a theoretical prospect. However, by incorporating photo-responsive units (like azobenzenes) into the alkyl chain or pyrimidine ring, it would be conceivable to create systems where light could be used as a trigger for conformational changes, leading to more complex functions like light-driven contraction/expansion of a gel or controlled capture and release of guest molecules. thno.orgrsc.org Such advanced systems represent the cutting edge of supramolecular chemistry. nih.gov
Materials Science Applications of N Dodecyl 2 Pyrimidinamine Derivatives
Self-Assembled Functional Materials
The unique molecular structure of N-dodecyl-2-pyrimidinamine derivatives is the primary driver of their ability to form highly ordered functional materials through self-assembly. This process is governed by a balance of non-covalent interactions: hydrogen bonding, facilitated by the aminopyrimidine headgroup, and van der Waals forces originating from the dodecyl chains. ampp.orgnih.gov
The 2-aminopyrimidine (B69317) moiety is particularly effective at forming predictable hydrogen-bonding patterns. researchgate.net Research on analogous 2-aminopyrimidine systems demonstrates that they readily form stable, cyclic hydrogen-bonded motifs, most notably the R22(8) motif, where two molecules form a centrosymmetric dimer. mdpi.comnih.govresearchgate.netiucr.org These dimers can act as supramolecular synthons—reliable building blocks—that further organize into one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. nih.govresearchgate.net The precise geometry of these assemblies is influenced by the specific substituents on the pyrimidine (B1678525) ring. researchgate.netmdpi.com
The interplay between the directional hydrogen bonds of the pyrimidine head and the weaker, non-directional hydrophobic interactions of the long alkyl tails can lead to the formation of liquid crystalline phases. mdpi.commdpi.com The dodecyl chain imparts fluidity and promotes alignment, while the rigid pyrimidine core provides structural order. Depending on factors like temperature and tail length, these derivatives can form various mesophases, such as nematic and smectic phases. mdpi.comresearchgate.netacs.org For instance, studies on similar calamitic (rod-shaped) liquid crystals based on phenyl-pyrimidine cores show that the length and nature of the flexible alkyl chains are critical in determining the type of smectic phase (e.g., SmA, SmC) and its temperature range. acs.orgaps.org This controlled self-organization allows for the bottom-up fabrication of materials with anisotropic properties, which are valuable in optical and electronic applications. mdpi.comaps.org
| Interaction Type | Key Molecular Feature | Resulting Supramolecular Motif/Structure | Potential Application | Reference |
|---|---|---|---|---|
| N-H···N Hydrogen Bond | 2-Aminopyrimidine Ring | Centrosymmetric R22(8) dimers | Crystal Engineering, Liquid Crystals | mdpi.comnih.govresearchgate.net |
| Hydrophobic Interactions | Dodecyl Alkyl Chain | Lamellar or columnar packing | Liquid Crystals, Self-Assembled Monolayers | ampp.orgmdpi.com |
| Cooperative H-Bonding and van der Waals forces | Amphiphilic Molecule | Nematic or Smectic Liquid Crystal Phases | Displays, Optical Devices | mdpi.comacs.orgaps.org |
Incorporation into Thin Films and Surface Coatings
The self-assembling properties of this compound derivatives make them excellent candidates for modifying surfaces through the formation of thin films and protective coatings. These films can be fabricated using various techniques, including dip-coating from solution or the formation of self-assembled monolayers (SAMs). researchgate.netias.ac.in
A significant application of such surface coatings is in corrosion inhibition. h-brs.de Long-chain alkylamines are known to be effective corrosion inhibitors for metals like steel in acidic environments. ampp.orggoogle.com The mechanism involves the adsorption of the molecules onto the metal surface. The amine headgroup attaches to the surface, while the long dodecyl tails pack together to form a dense, hydrophobic barrier that prevents corrosive agents from reaching the metal. ampp.orgd-nb.info The effectiveness of this inhibition increases with the length of the alkyl chain due to stronger van der Waals forces, which create a more robust and impermeable film. ampp.org
Furthermore, the ability to form well-ordered SAMs allows for precise control over surface properties. ias.ac.inrsc.org By creating a monolayer of this compound derivatives on a substrate, properties such as wettability, adhesion, and surface energy can be finely tuned. researchgate.netmdpi.com For example, pyrimidine-terminated molecules attached to gold substrates have been shown to alter surface wettability upon external stimuli like UV light. researchgate.net This functionalization is achieved by first depositing the molecules and then allowing them to self-organize into a densely packed film. Such controlled surfaces are crucial for applications in microelectronics, biocompatible materials, and sensor technology. rsc.orgmdpi.com
| Application | Fabrication Method | Function of this compound Derivative | Resulting Property | Reference |
|---|---|---|---|---|
| Corrosion Inhibition | Adsorption from solution | Forms a protective barrier on metal surfaces. | Increased resistance to acid corrosion. | ampp.orgh-brs.degoogle.com |
| Surface Modification | Self-Assembled Monolayers (SAMs), Dip-Coating | Creates an organized molecular layer on a substrate. | Controlled wettability, adhesion, and surface energy. | researchgate.netias.ac.inmdpi.com |
| Functional Thin Films | Physical Vapor Deposition (PVD), Spin-Coating | Acts as a building block for structured films. | Anisotropic optical or electronic properties. | tuwien.ac.atnajah.edu |
Applications in Advanced Sensing Platforms
While direct applications are still emerging, the inherent chemical properties of this compound derivatives suggest significant potential for their use in advanced sensing platforms. The development of such sensors often relies on the specific and detectable interaction of a functionalized surface with a target analyte. nih.gov
The 2-aminopyrimidine headgroup is known to coordinate with various metal ions. mdpi.commostwiedzy.pl This property can be exploited to create electrochemical or fluorescent sensors. For instance, a self-assembled monolayer of this compound derivatives on an electrode could selectively bind to metal ions like Fe³⁺ or Hg²⁺. researchgate.netmdpi.com This binding event would alter the electrochemical properties of the surface, such as its impedance or redox potential, leading to a detectable signal. researchgate.netmdpi.com Research on other pyrimidine- and pyridine-based sensors has demonstrated that complexation with metal ions can quench fluorescence, providing a clear "turn-off" signal for detection. researchgate.netmdpi.com
The self-assembly capability is crucial here, as it allows for the creation of a well-organized and stable sensing interface, which enhances sensitivity and reproducibility. mdpi.comresearchgate.net By functionalizing an electrode with a dense layer of these molecules, the pyrimidine binding sites are presented in an accessible manner, facilitating efficient capture of the target analyte from a sample. researchgate.net The dodecyl chains, in this context, serve to stabilize the film and insulate the electrode, reducing background noise and improving the signal-to-noise ratio.
Potential in Nanotechnology and Nanoarchitectonics
Nanoarchitectonics is the concept of designing and fabricating functional material systems at the nanoscale, often using a "bottom-up" approach where molecular components spontaneously assemble into desired structures. nih.govnih.govazonano.com The amphiphilic nature of this compound derivatives makes them ideal building blocks for this paradigm. nih.govresearchgate.net
The combination of a planar, hydrogen-bonding aromatic headgroup and a flexible, hydrophobic tail allows for the creation of diverse and complex nanostructures. nih.gov Through self-assembly in solution or on a substrate, these molecules can form micelles, lamellar sheets, or hexagonal columnar structures. nih.govresearchmap.jp This process mimics the way biological molecules like lipids form cell membranes and demonstrates how simple molecules can generate hierarchical and functional complexity. nih.govnih.gov
By controlling the assembly conditions (e.g., solvent, temperature, substrate), it is possible to guide the formation of specific nano-architectures. For example, depositing these molecules onto a flat substrate can produce highly ordered two-dimensional arrays or vertically aligned lamellar thin films. ias.ac.innih.gov These nanostructured films have potential applications as nanoscale templates, in data storage, or as platforms for catalysis where the regular arrangement of pyrimidine groups can create an array of active sites. This bottom-up fabrication approach is highly attractive because it is efficient and can produce structures with fewer defects than traditional top-down methods. nih.govazonano.comresearchgate.net
Advanced Analytical Characterization Methodologies for N Dodecyl 2 Pyrimidinamine
Spectroscopic Techniques
Spectroscopy is pivotal in the molecular characterization of N-dodecyl-2-pyrimidinamine, offering insights into its atomic composition, functional groups, and electronic structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. It provides detailed information about the hydrogen and carbon atomic framework of the molecule.
¹H NMR: The proton NMR spectrum is used to identify the different types of hydrogen atoms in the molecule. For this compound, the spectrum would show characteristic signals for the long dodecyl chain, the pyrimidine (B1678525) ring protons, and the amine proton. The dodecyl chain would exhibit a triplet for the terminal methyl (CH₃) group, a series of multiplets for the internal methylene (B1212753) (CH₂) groups, and a distinct triplet for the methylene group adjacent to the amine nitrogen. chemicalbook.com The protons on the pyrimidine ring would appear in the aromatic region with specific splitting patterns determined by their coupling with adjacent protons. The amine (N-H) proton would likely appear as a broad singlet.
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. The dodecyl chain would show a signal for the terminal methyl carbon and multiple signals for the methylene carbons. nih.gov The carbons of the pyrimidine ring would resonate at lower field (higher ppm values) due to their aromaticity and proximity to electronegative nitrogen atoms. nih.gov
2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity. COSY would confirm the proton-proton couplings within the dodecyl chain and the pyrimidine ring, while HSQC would correlate each proton with its directly attached carbon atom, confirming the assignments made in the 1D spectra.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Dodecyl: -CH₃ | ~0.88 (triplet) | ~14.1 |
| Dodecyl: -(CH₂)₉- | ~1.26 (multiplet) | ~22.7 - 31.9 |
| Dodecyl: -CH₂-CH₂-NH- | ~1.55 (multiplet) | ~29.3 |
| Dodecyl: -CH₂-NH- | ~3.40 (quartet) | ~41.0 |
| Amine: -NH- | Broad singlet | - |
| Pyrimidine: H-5 | ~6.55 (triplet) | ~110.0 |
| Pyrimidine: H-4, H-6 | ~8.30 (doublet) | ~158.0 |
| Pyrimidine: C-2 | - | ~162.0 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound.
MS: Standard mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum offers structural clues. For this compound, common fragmentation would involve the cleavage of the dodecyl chain and the breakdown of the pyrimidine ring. nih.gov The base peak could correspond to a fragment resulting from the loss of the alkyl chain or a stable pyrimidine-containing cation.
HRMS: High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion. This precision allows for the determination of the exact elemental formula, distinguishing this compound from other isomers or compounds with the same nominal mass.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Identity |
| 263 | [M]⁺ (Molecular Ion) |
| 168 | [M - C₇H₁₅]⁺ |
| 110 | [M - C₁₁H₂₃]⁺ (Loss of dodecyl side-chain via alpha-cleavage) |
| 96 | [C₄H₅N₃ + H]⁺ (Protonated 2-aminopyrimidine (B69317) fragment) |
| 95 | [C₄H₅N₃]⁺ (2-Aminopyrimidine radical cation) nih.gov |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in this compound.
IR Spectroscopy: The IR spectrum reveals characteristic absorption bands corresponding to specific molecular vibrations. Key expected peaks include N-H stretching for the secondary amine, symmetric and asymmetric C-H stretching for the long alkyl chain, and characteristic stretching and bending vibrations for the C=N and C=C bonds within the pyrimidine ring. cnrs.frspectroscopyonline.com The presence of a secondary amine is typically confirmed by a single, sharp N-H stretch, distinguishing it from primary amines which show two peaks. spectroscopyonline.com
Raman Spectroscopy: Raman spectroscopy is complementary to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, it would be effective for observing the C-C backbone of the dodecyl chain and the symmetric breathing modes of the pyrimidine ring. nih.gov
Table 3: Predicted Key Infrared Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| N-H Stretch | ~3300 - 3350 | Secondary Amine |
| C-H Asymmetric/Symmetric Stretch | ~2925 / 2855 | Aliphatic (Dodecyl) |
| C=N and C=C Ring Stretch | ~1620 - 1550 | Pyrimidine Ring |
| C-H Bending | ~1465 | Aliphatic (Dodecyl) |
| Ring Breathing/Deformation | Multiple peaks in fingerprint region | Pyrimidine Ring |
UV-Visible and Fluorescence Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within the molecule, particularly within the pyrimidine chromophore.
The pyrimidine ring in this compound contains conjugated double bonds and nitrogen atoms with non-bonding electrons, making it UV-active. The spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. The intense π → π* transitions typically occur at shorter wavelengths, while the lower intensity n → π* transitions appear at longer wavelengths. units.it The position and intensity of these bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism. units.it
Fluorescence spectroscopy measures the light emitted from a molecule after it absorbs UV or visible light. While not all molecules fluoresce, aromatic systems like the pyrimidine ring can exhibit fluorescence. The presence and characteristics of any fluorescence emission would provide additional data for characterization.
Table 4: Expected UV-Visible Absorption Bands for this compound
| Electronic Transition | Expected λₘₐₓ (nm) | Relative Intensity |
| π → π | ~200 - 270 | High |
| n → π | >270 | Low |
Chromatographic Separation Techniques
Chromatography is essential for separating this compound from impurities and for its quantification in mixtures. mpg.de
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and for its quantitative analysis. sci-hub.se Given the compound's structure, which includes a long non-polar alkyl chain and a moderately polar basic pyrimidine head, reversed-phase HPLC (RP-HPLC) is the most suitable method. mdpi.com
In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. The long dodecyl chain will have a strong affinity for the stationary phase, leading to significant retention. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. To ensure good peak shape and prevent tailing, an acidic modifier like formic acid or trifluoroacetic acid is often added to the mobile phase to protonate the basic nitrogen atoms of the pyrimidine ring. mdpi.comsielc.com Detection is commonly achieved using a UV detector set to a wavelength where the pyrimidine ring absorbs strongly. sielc.com
Table 5: Typical HPLC Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~260 nm |
| Column Temperature | 25-35 °C |
| Injection Volume | 5-20 µL |
Gas Chromatography (GC)
Gas chromatography is a fundamental technique for assessing the purity and quantifying this compound. However, direct analysis can be challenging due to the polarity of the secondary amine and the compound's relatively high molecular weight, which can lead to poor peak shape and potential thermal degradation in the injector port. d-nb.infochromatographyonline.com To overcome these issues, derivatization is often employed. Acylation, for instance with trifluoroacetic anhydride (B1165640) (TFAA), converts the polar amine group into a less polar, more volatile amide derivative, which is more amenable to GC analysis. d-nb.infoh-brs.deresearchgate.net This process improves chromatographic performance by minimizing tailing and enhancing thermal stability. d-nb.info
The analysis is typically performed on a capillary column with a non-polar or semi-polar stationary phase, such as a 5% phenyl methyl siloxane phase, which separates compounds based on their boiling points and polarity. d-nb.info Temperature programming is essential for eluting the high-boiling-point analyte in a reasonable time with good resolution.
Table 1: Illustrative GC Parameters for Analysis of Derivatized this compound
| Parameter | Value/Description | Purpose |
| Column | Fused silica (B1680970) capillary, 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | Provides high-resolution separation of analytes. |
| Carrier Gas | Helium | Inert mobile phase for carrying the analyte through the column. |
| Inlet Mode | Split/Splitless | Allows for analysis of both high and low concentration samples. |
| Inlet Temperature | 280 - 300 °C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | Initial: 150 °C (hold 1 min), Ramp: 10 °C/min to 300 °C (hold 10 min) | Separates components based on boiling point; ensures elution of the high molecular weight analyte. |
| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) | FID provides general quantitation; NPD offers selective and sensitive detection of the nitrogen-containing compound. nih.gov |
Hyphenated Techniques (e.g., LC-MS, GC-MS)
Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for the unambiguous structural confirmation of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): Following GC separation, often of the derivatized form, mass spectrometry provides definitive structural information. researchgate.net Using electron ionization (EI), a reproducible fragmentation pattern is generated. The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight, although it may be of low intensity. Key fragmentation pathways would include alpha-cleavage at the C-N bond, leading to characteristic ions, and fragmentation of the dodecyl chain, producing a series of ions separated by 14 atomic mass units (corresponding to CH₂ groups). The pyrimidine ring would also yield specific fragment ions, confirming the identity of the head group. chromatographyonline.comnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly well-suited for analyzing amphiphilic compounds like this compound without the need for derivatization. nih.govddtjournal.com Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice, where the hydrophobic dodecyl tail interacts strongly with a non-polar stationary phase (e.g., C18).
Electrospray ionization (ESI) is the most effective ionization technique for this class of molecule, typically operated in positive ion mode to protonate the basic nitrogen atoms on the pyrimidine ring, forming a prominent [M+H]⁺ ion. nih.govremedypublications.com Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID). This would generate specific product ions that are characteristic of the parent molecule, enabling highly selective and sensitive quantification in complex matrices.
Table 2: Representative LC-MS/MS Parameters for this compound Analysis
| Parameter | Value/Description |
| LC Column | C18, 100 mm x 2.1 mm, 2.6 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% to 100% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Transition | Precursor Ion [M+H]⁺ → Product Ion(s) |
Microscopy and Imaging for Self-Assembled Structures
The amphiphilic nature of this compound promotes its organization into supramolecular structures, such as monolayers at interfaces or micelles in solution. Advanced microscopy techniques are critical for visualizing these nanoscale assemblies.
Atomic Force Microscopy (AFM)
Atomic force microscopy (AFM) is a powerful tool for imaging the topography of self-assembled monolayers of this compound on solid substrates with sub-nanometer resolution. cdmf.org.br For sample preparation, a dilute solution of the compound is deposited onto an atomically flat surface, such as mica or graphite. The amphiphilic molecules can spontaneously form an ordered monolayer at the interface. csic.es
Operating in tapping mode, the AFM tip scans the surface to generate a topographical map. This can reveal the morphology of the monolayer, including the presence of domains, defects, and pinholes. cdmf.org.br The height of the imaged features can be measured accurately, which should correspond to the length of the this compound molecule in its extended conformation, confirming the formation of a perpendicular monolayer. osti.gov
Table 3: Potential AFM Findings for a Self-Assembled Monolayer
| Measurement | Expected Finding | Interpretation |
| Monolayer Height | ~1.7 - 2.0 nm | Corresponds to the length of a single this compound molecule, indicating a vertically oriented monolayer. |
| Surface Coverage | Variable, dependent on deposition conditions | Shows the efficiency of self-assembly and the presence of any uncovered substrate areas. |
| Domain Morphology | Formation of ordered islands or domains | Indicates regions of high crystalline order within the monolayer. |
| Defect Analysis | Presence of pinholes or domain boundaries | Provides insight into the packing efficiency and kinetics of monolayer formation. cdmf.org.br |
Transmission Electron Microscopy (TEM)
Transmission electron microscopy (TEM) is used to visualize the size and shape of self-assembled aggregates, such as micelles or vesicles, formed by this compound in solution. To prepare a sample, a drop of the solution is placed on a TEM grid and the solvent is evaporated. Because the contrast of organic molecules is low, a negative staining agent (e.g., uranyl acetate (B1210297) or phosphotungstic acid) is often required to outline the structures.
TEM images can reveal the morphology of the aggregates, confirming whether they are, for example, spherical or cylindrical micelles. The dimensions of these structures can be measured from the micrographs, providing statistical data on their size distribution. For more delicate structures or to observe them in a near-native state, cryogenic TEM (cryo-TEM) can be employed, where the sample is flash-frozen to preserve the solution-state assemblies.
Scanning Electron Microscopy (SEM)
Scanning electron microscopy (SEM) provides topographical information about the bulk, solid-state morphology of this compound. acs.org This technique is suitable for characterizing the habit of crystals or the surface structure of a dried film on a larger scale than AFM. Before imaging, the non-conductive organic sample must be coated with a thin layer of a conductive material, such as gold or carbon, to prevent charge buildup under the electron beam. researchgate.net
SEM analysis can reveal the three-dimensional shape and surface features of microcrystalline powders, showing whether the particles are, for example, plate-like, needle-like, or amorphous. acs.orgacs.org This morphological information is complementary to the crystal structure data obtained from X-ray diffraction.
X-ray Diffraction (XRD) and Crystallography
X-ray diffraction is the definitive method for determining the atomic-level structure of crystalline materials and the periodic arrangement in self-assembled systems.
If a suitable single crystal of this compound can be grown, single-crystal X-ray crystallography can be used to determine its precise three-dimensional molecular structure. mdpi.comscispace.com This analysis provides exact bond lengths, bond angles, and conformational details. Furthermore, it reveals how individual molecules pack together in the crystal lattice, stabilized by intermolecular forces like hydrogen bonding (involving the pyrimidine nitrogens and the amine hydrogen) and van der Waals interactions between the dodecyl chains. acs.org
For polycrystalline powders, Powder X-ray Diffraction (PXRD) is used. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for the crystalline phase of the compound. frontiersin.org
For characterizing self-assembled structures in solution or in liquid crystalline phases, Small-Angle X-ray Scattering (SAXS) is the appropriate technique. SAXS can determine the average size, shape, and spacing of micelles or the repeat distance in lamellar phases that this compound might form. nih.govrsc.orgmdpi.comnih.govwalshmedicalmedia.com
Table 4: Hypothetical Single-Crystal Crystallographic Data for this compound
| Parameter | Illustrative Value |
| Chemical Formula | C₁₆H₂₉N₃ |
| Molecular Weight | 263.43 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 5.5 Å, b = 8.0 Å, c = 35.0 Å, β = 95° |
| Volume | 1533 ų |
| Z (Molecules/Unit Cell) | 4 |
| Calculated Density | 1.14 g/cm³ |
| Key Structural Features | Intermolecular H-bonds between pyrimidine rings; Interdigitated or parallel packing of dodecyl chains. |
Specialized Techniques for Supramolecular Assemblies (e.g., Small-Angle Neutron Scattering (SANS), Dynamic Light Scattering (DLS))
The self-assembly of amphiphilic molecules like this compound into ordered supramolecular structures is a phenomenon of significant scientific interest. The formation of micelles, vesicles, or other aggregates is driven by a delicate balance of intermolecular forces, including hydrophobic interactions of the dodecyl chains and hydrogen bonding involving the 2-pyrimidinamine headgroups. To elucidate the morphology, size, and internal structure of these assemblies, specialized analytical techniques such as Small-Angle Neutron Scattering (SANS) and Dynamic Light Scattering (DLS) are indispensable.
Small-Angle Neutron Scattering (SANS)
SANS is a powerful technique for probing the structure of materials on a nanometer to micrometer scale. nist.govgoogle.co.in It is particularly well-suited for studying the supramolecular assemblies of this compound in solution. The fundamental principle of SANS involves the scattering of a neutron beam by the sample. The resulting scattering pattern provides information about the size, shape, and internal arrangement of the scattering objects. anl.gov
In a typical SANS experiment to characterize this compound assemblies, solutions of the compound would be prepared in a deuterated solvent, such as D₂O. The use of a deuterated solvent enhances the scattering contrast between the hydrogen-rich this compound molecules and the surrounding medium, thereby improving the signal-to-noise ratio of the scattering data. uc.edu
The analysis of the SANS data can reveal critical parameters of the supramolecular structures. For instance, the scattering data for this compound could be fitted to various models to determine the geometry of the aggregates, such as spherical or ellipsoidal micelles. nist.govmdpi.com
Table 1: Hypothetical SANS Data for this compound Micelles
| Parameter | Value | Description |
| Aggregation Number (Nagg) | 106 | Average number of monomers per micelle. mdpi.com |
| Micelle Core Radius (Rcore) | 1.7 nm | Radius of the hydrophobic core formed by the dodecyl chains. mdpi.com |
| Micelle Shell Thickness | 0.8 nm | Thickness of the hydrophilic shell formed by the pyrimidinamine headgroups. |
| Shape | Ellipsoidal | The overall shape of the micelle in solution. mdpi.com |
Note: The data in this table is illustrative and based on findings for similar long-chain amphiphiles. mdpi.com
Dynamic Light Scattering (DLS)
DLS, also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of particles in a suspension or solution. uni-saarland.de It works by measuring the time-dependent fluctuations in the intensity of scattered light, which arise from the Brownian motion of the particles. uni-saarland.de Smaller particles move more rapidly, leading to faster fluctuations in the scattered light intensity.
For the analysis of this compound assemblies, DLS can provide the hydrodynamic radius (Rh) of the micelles or other aggregates. The hydrodynamic radius is the radius of a hypothetical hard sphere that diffuses at the same rate as the particle under examination. nih.gov
A typical DLS experiment would involve illuminating a solution of this compound with a laser beam and collecting the scattered light at a specific angle, often 90 or 173 degrees. nih.gov The fluctuations in the scattered light intensity are then analyzed by an autocorrelator to generate an autocorrelation function. This function can be used to calculate the diffusion coefficient of the particles, from which the hydrodynamic radius can be determined using the Stokes-Einstein equation. uni-saarland.de
Table 2: Illustrative DLS Data for this compound Assemblies
| Concentration (mM) | Hydrodynamic Radius (Rh) (nm) | Polydispersity Index (PDI) |
| 1.0 | 2.5 | 0.25 |
| 5.0 | 2.6 | 0.23 |
| 10.0 | 2.8 | 0.21 |
Note: This data is hypothetical and serves to illustrate typical DLS results for micellar systems.
Future Research Directions and Translational Perspectives
Synergistic Integration of Computational and Experimental Research
The convergence of computational modeling and experimental validation is a powerful paradigm in modern chemical research. For N-dodecyl-2-pyrimidinamine, this integrated approach can accelerate the discovery of new functions and properties. Future research should prioritize a feedback loop where computational predictions guide experimental work, and experimental results refine computational models.
Theoretical calculations, such as Density Functional Theory (DFT), can elucidate the molecule's electronic structure, reactivity, and spectroscopic properties. researchgate.net These calculations provide a foundational understanding of its chemical behavior. Building on this, molecular dynamics (MD) simulations can predict how the molecule behaves in different environments, such as in solution or at interfaces, which is crucial for understanding its potential in materials science or as a bioactive agent. researchgate.net For instance, computational studies on related pyrimidine (B1678525) derivatives have successfully predicted their orientation and adsorption on surfaces, a finding that was later supported by experimental data. researchgate.net
This theoretical work can guide the synthesis and testing of this compound for specific applications. Experimental techniques like NMR spectroscopy and X-ray crystallography can then be used to confirm the predicted structures and properties. researchgate.net
Table 1: Proposed Synergistic Computational and Experimental Studies
| Research Area | Computational Method | Objective | Experimental Validation |
|---|---|---|---|
| Molecular Properties | Density Functional Theory (DFT) | Calculate electronic properties, molecular orbital energies (HOMO/LUMO), and reactivity indicators. researchgate.net | Spectroscopic analysis (UV-Vis, IR, NMR), cyclic voltammetry. |
| Biological Activity | Molecular Docking | Screen for potential binding affinity against a library of biological targets (e.g., kinases, fungal enzymes). mdpi.com | In vitro enzyme inhibition assays, cell-based functional assays. |
| Material Science | Molecular Dynamics (MD) Simulations | Simulate self-assembly behavior, formation of micelles or bilayers, and interaction with surfaces. | Dynamic light scattering (DLS), electron microscopy (TEM, SEM), atomic force microscopy (AFM). researchgate.net |
Exploration of Novel Biological Targets and Therapeutic Modalities
The pyrimidine ring is a well-established pharmacophore found in numerous therapeutic agents. The 2-aminopyrimidine (B69317) substructure, in particular, is known for its diverse biological activities. Derivatives have been investigated as fungicides, often by inhibiting critical biosynthetic pathways. apsnet.org For example, some anilinopyrimidine fungicides are thought to inhibit the biosynthesis of methionine, while others target the secretion of fungal enzymes necessary for host infection. apsnet.org More recently, novel pyrimidinamine derivatives have been developed as potent antifungal agents that work by disrupting the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, which are essential for the fungal cell wall. nih.gov
Future research on this compound should explore its potential against a broad range of biological targets. The long dodecyl chain could enhance membrane interaction, potentially targeting membrane-bound proteins or disrupting cell membrane integrity. High-throughput screening against panels of fungal pathogens, cancer cell lines, and specific enzymes (e.g., protein kinases, which are common targets for pyrimidine derivatives google.com) could uncover novel therapeutic applications. Advances in molecular biology have identified numerous potential new targets for antifungal drug development, such as histone deacetylases and sphingolipid biosynthesis pathways, which could be explored for this compound. researchgate.net
Table 2: Potential Novel Biological Targets and Therapeutic Areas
| Therapeutic Area | Potential Biological Target Class | Rationale | Proposed Research |
|---|---|---|---|
| Antifungal | GPI Biosynthesis Enzymes nih.gov | The 2-aminopyrimidine core is active in known inhibitors. | Screening against Candida, Aspergillus, and Cryptococcus species; mechanism of action studies. |
| Anticancer | Protein Kinases (e.g., VEGFR-2) mdpi.com | Pyrimidine derivatives are known kinase inhibitors. | Cytotoxicity screening against a panel of human cancer cell lines; kinase inhibition profiling. |
| Antibacterial | Bacterial Cell Membrane | The amphiphilic structure (hydrophobic dodecyl tail, polar pyrimidine head) may disrupt bacterial membranes. | Minimum Inhibitory Concentration (MIC) assays against gram-positive and gram-negative bacteria. |
Development of Bio-Inspired Materials Utilizing this compound Architectures
Bio-inspired materials science aims to create novel materials by mimicking the design principles found in nature. boku.ac.at Organisms produce complex, hierarchical structures from a limited set of building blocks, achieving remarkable properties like strength, self-healing, and responsiveness. boku.ac.atbim-laboratory.com The amphiphilic nature of this compound, with its hydrophilic pyrimidine head and hydrophobic dodecyl tail, makes it an excellent candidate for developing self-assembling systems.
This molecular architecture is analogous to the lipids that form cell membranes. In aqueous solutions, it is conceivable that this compound could self-assemble into micelles, vesicles, or liquid crystalline phases. The pyrimidine headgroup offers specific hydrogen bonding sites, which could be exploited to control the packing and ordering of these structures. This opens up possibilities for creating "smart" materials that respond to stimuli like pH or temperature. snf.ch
Future research could focus on fabricating smart coatings, where the material's properties change in response to environmental cues, or developing nano-carriers for targeted drug delivery. bioinspired-materials.ch The compound could also be used as a functional monomer to create polymers with unique structural and electronic properties.
Table 3: Potential Bio-Inspired Material Applications
| Application Area | Material Concept | Underlying Principle | Potential Functionality |
|---|---|---|---|
| Drug Delivery | Self-Assembled Vesicles (Pyrimidosomes) | Amphiphilic nature driving formation of bilayer structures in water. | Encapsulation and controlled release of therapeutic agents. |
| Smart Surfaces | Responsive Monolayers or Coatings | The pyrimidine group's interactions can be tuned by pH, leading to changes in surface properties (e.g., wettability). | Anti-fouling or self-cleaning surfaces. |
| Functional Polymers | Pyrimidine-Containing Polymers | Incorporate the this compound moiety into a polymer backbone. | Materials with specific electronic, optical, or recognition properties. |
Innovations in Sustainable Synthesis and Process Optimization
The principles of green chemistry are essential for modern chemical manufacturing, aiming to reduce waste, minimize energy consumption, and use renewable resources. rsc.org Future research into the synthesis of this compound should focus on developing more sustainable and efficient processes.
Traditional multi-step syntheses often have poor atom economy and generate significant waste. chemrxiv.org Innovative approaches like multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are highly attractive. A novel, iridium-catalyzed MCR for producing pyrimidines from alcohols and amidines has been reported, showcasing a sustainable pathway that generates only water and hydrogen as byproducts. nih.gov Applying this or similar catalytic strategies could dramatically improve the synthesis of this compound.
Furthermore, sourcing starting materials from renewable biomass is a key aspect of sustainable synthesis. nih.gov Dodecanol (B89629), the precursor for the dodecyl chain, can be derived from plant-based feedstocks. Optimizing reaction conditions to use greener solvents, reduce energy input, and simplify purification will be critical for developing an environmentally benign manufacturing process.
Table 4: Strategies for Sustainable Synthesis and Process Optimization
| Green Chemistry Principle | Proposed Strategy | Expected Benefit |
|---|---|---|
| Atom Economy | Develop a one-pot, multicomponent reaction pathway. nih.gov | Maximizes incorporation of reactant atoms into the final product, reducing waste. |
| Use of Catalysis | Employ transition-metal or enzyme catalysis instead of stoichiometric reagents. | Increases reaction efficiency, lowers energy requirements, and allows for catalyst recycling. |
| Use of Renewable Feedstocks | Source dodecanol from biorefineries. nih.gov | Reduces reliance on petrochemicals and lowers the carbon footprint of the process. |
| Process Optimization | Implement continuous flow chemistry for synthesis. | Improves safety, control, and scalability while minimizing solvent volume. |
Interdisciplinary Collaborations in this compound Research
The multifaceted potential of this compound can only be fully realized through robust interdisciplinary collaboration. nih.gov The complexity of modern scientific challenges requires the integration of knowledge, tools, and perspectives from multiple fields. syr.eduplos.org Advancing research on this compound will necessitate forming teams that bridge traditional disciplinary boundaries.
Chemists will be central to synthesizing the molecule and its derivatives, while computational scientists can model its behavior and predict its properties. arxiv.org To explore its therapeutic potential, collaborations with pharmacologists, microbiologists, and molecular biologists are essential to identify biological targets and test efficacy. nih.gov The development of bio-inspired materials will require partnerships between materials scientists, physicists, and engineers to design, fabricate, and characterize novel systems. snf.ch Finally, chemical engineers and green chemistry experts will be crucial for translating laboratory-scale syntheses into sustainable, industrial-scale processes. rsc.org Fostering these collaborative networks will be key to unlocking the translational potential of this compound research. umn.edu
Table 5: Key Disciplines for Interdisciplinary Collaboration
| Research Goal | Primary Collaborating Disciplines |
|---|---|
| Synergistic Research (11.1) | Organic Chemistry, Computational Chemistry, Analytical Chemistry |
| Therapeutic Discovery (11.2) | Medicinal Chemistry, Pharmacology, Microbiology, Oncology, Molecular Biology |
| Bio-Inspired Materials (11.3) | Polymer Chemistry, Materials Science, Physics, Bioengineering |
| Sustainable Synthesis (11.4) | Organic Synthesis, Chemical Engineering, Green Chemistry, Biotechnology |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
